molecular formula C4H5ClN4O B016857 2,6-Diamino-4-chloropyrimidine 1-oxide CAS No. 34960-71-9

2,6-Diamino-4-chloropyrimidine 1-oxide

Cat. No.: B016857
CAS No.: 34960-71-9
M. Wt: 160.56 g/mol
InChI Key: DOYINGSIUJRVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4-chloropyrimidine 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClN4O and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYINGSIUJRVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N)N=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204863
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34960-71-9, 35139-67-4
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34960-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 35139-67-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-chloropyrimidine-3-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloropyrimidine-2,4-diamine 3-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Z5QM433
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a key chemical intermediate, primarily recognized for its role in the synthesis of Minoxidil, a potent antihypertensive agent also widely used for the treatment of alopecia.[1][2] This document provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₅ClN₄O[3][4]
Molecular Weight 160.56 g/mol [3][4]
CAS Number 35139-67-4[3][4]
Appearance Cream-colored solid[1]
Melting Point 185 - 189°C (with decomposition)[1][5]
Synonyms 6-Chloro-pyrimidine-2,4-diamine 3-Oxide, 2,4-Diamino-6-chloropyrimidine 3-N-Oxide, Minoxidil Pyrimidine Oxide Analog, Minoxidil Related Compound A[4]
Storage 2-8°C in a refrigerator[4]

Synthesis and Reactivity

This compound is synthesized through the N-oxidation of its precursor, 2,4-diamino-6-chloropyrimidine.[3] This transformation is a critical step in the production of pyrimidine N-oxide derivatives with therapeutic applications. The resulting N-oxide is a versatile intermediate. For instance, it can be condensed with piperidine to form Minoxidil.[1]

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route to produce this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Guanidine_HCl Guanidine Hydrochloride Intermediate_1 2,4-Diamino-6-hydroxypyrimidine Guanidine_HCl->Intermediate_1 Sodium Methoxide, Methanol, Reflux Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Intermediate_1 Precursor 2,4-Diamino-6-chloropyrimidine Intermediate_1->Precursor POCl₃ Final_Product 2,6-Diamino-4-chloropyrimidine 1-oxide Precursor->Final_Product Oxidizing Agent (e.g., H₂O₂, m-CPBA)

Caption: Synthetic pathway of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results in a research and development setting. Below are summaries of cited experimental procedures.

Synthesis of 2,4-Diamino-6-chloropyrimidine (Precursor)

The precursor for the final product is synthesized from 2,4-diamino-6-hydroxypyrimidine.[6]

  • Chlorination: 2,4-diamino-6-hydroxypyrimidine is reacted with phosphorus oxychloride (POCl₃).[6][7] The use of a catalyst such as diisopropylethylamine may be employed in this step.[6]

  • Work-up: Following the reaction, the mixture is carefully quenched, and the product is isolated and purified.

Synthesis of this compound

Multiple oxidizing agents can be used for the N-oxidation of 2,4-diamino-6-chloropyrimidine.

Method 1: Oxidation with Monoperphthalic Acid Magnesium Salt [1]

  • Reaction Setup: 2,4-diamino-6-chloropyrimidine is dissolved in a lower alkanol solvent, such as methanol or ethanol.

  • Oxidation: Monoperphthalic acid magnesium salt is added to the solution.

  • Reaction Conditions: The reaction is carried out at a temperature ranging from room temperature to the boiling point of the solvent, with a preferred range of 30-40°C.

  • Isolation: The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is isolated using standard laboratory techniques.

Method 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide

  • Catalyst: Sodium tungstate is used as a catalyst for the oxidation reaction.

  • Oxidant: Hydrogen peroxide is the oxidizing agent.

  • Reaction: The oxidation of 6-chloropyrimidine-2,4-diamine is carried out in the presence of the sodium tungstate catalyst and hydrogen peroxide. This method is noted for its efficiency and suitability for industrial-scale production.

Method 3: Oxidation using Cobalt Ferrite Nanoparticles and Hydrogen Peroxide [8]

  • Catalyst: Cobalt ferrite (CoFe₂O₄) magnetic nanoparticles are utilized as a heterogeneous reusable catalyst.

  • Reaction Conditions: The N-oxidation of 6-chloro-2,4-diaminopyrimidine is performed using 30% hydrogen peroxide in ethanol under reflux conditions for 60 minutes.

  • Yield: This method has been reported to produce a high yield (95%) of 2,6-diamino-4-chloropyrimidine N-oxide.[8]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques. While specific spectra for this compound are not widely published, standard methods would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the molecular structure. A published ¹H NMR spectrum is available for reference.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. Although specific toxicology data is not available for the N-oxide, the precursor, 2,4-diamino-6-chloropyrimidine, is classified as harmful if swallowed and causes skin and eye irritation.[9] Similar precautions should be taken. It is stable under recommended storage temperatures and pressures. In case of fire, water spray, dry chemical, carbon dioxide, or chemical foam are suitable extinguishing media.[9] During combustion, it may produce toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[9]

References

An In-depth Technical Guide to the Structure and Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diamino-4-chloropyrimidine 1-oxide, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical structure, physical properties, and various synthetic routes, with a focus on methodologies relevant to industrial and research applications. Detailed experimental protocols for three prominent synthesis methods are provided, alongside a comparative analysis of their yields and reaction conditions. The significance of this compound, particularly as a precursor to the antihypertensive and hair-growth-promoting agent Minoxidil, is also discussed.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial precursor in the synthesis of Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), a potent vasodilator used to treat severe hypertension and androgenetic alopecia.[1][2] The presence of the N-oxide functional group enhances the reactivity of the pyrimidine ring, facilitating nucleophilic substitution of the chlorine atom, a key step in the synthesis of Minoxidil and other derivatives.[3] This guide aims to provide researchers and drug development professionals with a detailed understanding of the structure, properties, and synthesis of this important intermediate.

Chemical Structure and Properties

This compound possesses a pyrimidine core substituted with two amino groups at positions 2 and 6, a chlorine atom at position 4, and an N-oxide at the 1-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35139-67-4
Molecular Formula C₄H₅ClN₄O
Molecular Weight 160.56 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point 185 °C (decomposes)[1][3]
Solubility Sparingly soluble in water[4]
SMILES Nc1cc(Cl)nc(N)[n+]1[O-]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-oxidation of its precursor, 2,6-diamino-4-chloropyrimidine. Several oxidizing agents and reaction conditions have been reported, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact. This section details three prominent methods.

Synthesis via m-Chloroperbenzoic Acid (m-CPBA) Oxidation

This method is a common laboratory-scale procedure for N-oxidation.

Experimental Protocol:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.[5]

Yield: 44.7%[5]

Synthesis via Hydrogen Peroxide with Sodium Tungstate Catalyst

This method represents a more industrially scalable and environmentally friendly approach due to the use of hydrogen peroxide as the oxidant.[3]

Experimental Protocol:

  • In a reaction vessel, add 2,4-Diamino-6-chloropyrimidine (3.46 mol) to 2L of methanol.

  • Add sodium tungstate dihydrate (0.034 mol) to the mixture at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise to the suspension.

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

  • After the reaction is complete, cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the product by filtration.[3]

Yield: 92%[3]

Synthesis via Monoperphthalic Acid Magnesium Salt

This method, often detailed in patent literature, provides another viable route for the synthesis of the target compound.

Experimental Protocol:

  • Charge a reactor with 110 L of methanol and 11.7 kg of 6-chloro-2,4-diaminopyrimidine.

  • Heat the mixture to 30-40°C with stirring until the solid dissolves.

  • Add 25 kg of magnesium monoperoxyphthalate over 1 hour and 30 minutes, maintaining the temperature at 30-40°C with cooling.

  • After the addition is complete, continue stirring for a specified period to ensure reaction completion.

  • The product is then isolated through standard workup procedures, which may include filtration and washing.[6][7]

Yield: 66.9%[6]

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on various factors, including the scale of production, cost considerations, and environmental regulations. The following table summarizes the key quantitative data for the described methods.

Table 2: Comparison of Synthesis Methods for this compound

MethodOxidizing AgentCatalystSolventTemperatureYield
Method 3.1m-Chloroperbenzoic acidNone3A Alcohol / Acetonitrile0-10 °C44.7%[5]
Method 3.2Hydrogen PeroxideSodium TungstateMethanol70-75 °C92%[3]
Method 3.3Monoperphthalic acid magnesium saltNoneMethanol30-40 °C66.9%[6]

Spectroscopic Data

Role in Drug Development

The primary significance of this compound is its function as a pivotal intermediate in the synthesis of Minoxidil.[3] The N-oxide group activates the C4 position of the pyrimidine ring, facilitating the nucleophilic substitution of the chlorine atom by piperidine to form the final drug substance.[3] Beyond its role as a precursor, some studies have suggested potential antitumor and antimicrobial activities for this class of compounds, indicating a broader potential for future drug discovery efforts.[4]

Visualizations

Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the synthesis section.

synthesis_mcpba start 2,6-Diamino-4-chloropyrimidine product This compound start->product 0-10 °C reagent1 m-CPBA, 3A Alcohol

Caption: Synthesis of this compound using m-CPBA.

synthesis_h2o2 start 2,6-Diamino-4-chloropyrimidine product This compound start->product 70-75 °C reagent1 H2O2, Sodium Tungstate, Methanol

Caption: Tungstate-catalyzed synthesis with hydrogen peroxide.

synthesis_mmpp start 2,6-Diamino-4-chloropyrimidine product This compound start->product 30-40 °C reagent1 Monoperphthalic acid magnesium salt, Methanol

Caption: Synthesis using monoperphthalic acid magnesium salt.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized as follows:

experimental_workflow A Dissolution of Starting Material B Addition of Oxidizing Agent A->B C Reaction under Controlled Temperature B->C D Isolation of Crude Product (Filtration) C->D E Purification (e.g., Recrystallization/Extraction) D->E F Drying and Characterization E->F

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Minoxidil. This guide has provided a detailed overview of its structure, properties, and various synthetic methodologies. The tungstate-catalyzed oxidation with hydrogen peroxide appears to be the most efficient and scalable method, offering a high yield and utilizing more environmentally benign reagents. The information and protocols presented herein are intended to be a valuable resource for researchers and professionals engaged in the development of pyrimidine-based pharmaceuticals.

References

Technical Guide: 6-Chloro-pyrimidine-2,4-diamine 3-Oxide (CAS Number: 35139-67-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

The compound identified by CAS number 35139-67-4 is 6-Chloro-pyrimidine-2,4-diamine 3-Oxide . It is a critical intermediate and a known impurity in the synthesis of Minoxidil, a widely used medication for hypertension and androgenic alopecia.[1][2][3]

Synonyms:

  • 2,6-Diamino-4-chloropyrimidine 1-Oxide[4]

  • 2,4-Diamino-6-chloropyrimidine 3-N-Oxide[4]

  • Minoxidil Impurity A[1][5][6]

  • Minoxidil Related Compound A (USP)[6]

  • Pyrimidine oxide analog (USP)[6]

PropertyValueSource
Molecular Formula C₄H₅ClN₄O[4][5]
Molecular Weight 160.56 g/mol [1][7]
Appearance Creamish Solid / Pale yellow crystalline powder[5][8]
Melting Point 193 °C[9]

Physicochemical Data

While specific experimental data for 6-Chloro-pyrimidine-2,4-diamine 3-Oxide is limited, the properties of its direct precursor, 2,4-Diamino-6-chloropyrimidine (CAS: 156-83-2), provide valuable context for its behavior.

Property6-Chloro-pyrimidine-2,4-diamine 3-Oxide2,4-Diamino-6-chloropyrimidine (Precursor)Source
Solubility Soluble in polar solventsSoluble in water, more soluble in ethanol and methanol[7][10]
Purity 95.04%99% Min[8][10]
Water Content (by KF) 0.21% w/wNot specified[8]
Sulphated Ash Not more than 0.2%Not specified[8]

Synthesis and Mechanism of Action

Synthesis

6-Chloro-pyrimidine-2,4-diamine 3-Oxide is synthesized via the oxidation of 2,4-diamino-6-chloropyrimidine. This reaction is a crucial step in the overall synthesis of Minoxidil.

Experimental Protocol: Synthesis of 6-Chloro-pyrimidine-2,4-diamine 3-Oxide

  • Materials:

    • 2,4-diamino-6-chloropyrimidine

    • Ethanol

    • 40% Peracetic acid in glacial acetic acid

    • Petroleum ether

  • Procedure:

    • Suspend 144.5 g of 2,4-diamino-6-chloropyrimidine in 2000 ml of ethanol.

    • Warm the suspension to 35°C with stirring until the majority of the material dissolves (approximately 15 minutes).

    • Cool the mixture to 6°-8°C.

    • At this temperature, add 175 ml of 40% peracetic acid in glacial acetic acid dropwise over 40 minutes.

    • After the addition is complete, continue stirring at 6°-8°C for an additional 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Add 2000 ml of petroleum ether and stir for 1 hour, then let it stand overnight.

    • Filter the separated precipitate, wash with 200 ml of petroleum ether, and dry under reduced pressure to obtain 2,4-diamino-6-chloro-pyrimidine-3-oxide.

    • Recrystallization can be performed to yield an analytically pure product.[9]

A novel and industrially scalable synthesis involves the sodium tungstate-catalyzed oxidation of 2,4-diamino-6-chloropyrimidine with hydrogen peroxide, achieving a 92% yield.

Role in Minoxidil Synthesis and Mechanism of Action

6-Chloro-pyrimidine-2,4-diamine 3-Oxide is a key intermediate in the production of Minoxidil. The subsequent reaction with piperidine displaces the chlorine atom to form the final Minoxidil structure.

G cluster_0 Synthesis Pathway A 2,4-Diamino-6-chloropyrimidine (CAS: 156-83-2) B 6-Chloro-pyrimidine-2,4-diamine 3-Oxide (CAS: 35139-67-4) A->B Oxidation (e.g., Peracetic acid or H₂O₂/Na₂WO₄) C Minoxidil (CAS: 38304-91-5) B->C Reaction with Piperidine

Synthesis of Minoxidil from 2,4-Diamino-6-chloropyrimidine.

As an impurity, 6-Chloro-pyrimidine-2,4-diamine 3-Oxide does not have a defined mechanism of action for therapeutic purposes. Its biological effects would be considered in the context of the safety and purity of the final Minoxidil drug product. Minoxidil itself is a potassium channel opener, causing hyperpolarization of cell membranes, which leads to vasodilation.[1][11] It is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1.[11]

Toxicological and Safety Information

Toxicological Data
TestSpeciesRouteValueSource
LD50 RatOral740 mg/kg bw[12]
LC50 (Fish) --956.5 mg/L (96 h)[12]
LC50 (Daphnia magna) --13 mg/L (48 h)[12]
EC50 (Algae) --6.1 mg/L (96 h)[12]
Safety and Handling

GHS Hazard Statements:

  • H200: Unstable explosive[12]

  • H228: Flammable solid[12]

  • H302: Harmful if swallowed[13]

  • H315: Causes skin irritation[13]

  • H319: Causes serious eye irritation[13]

  • H335: May cause respiratory irritation[13]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[12]

  • P264: Wash hands thoroughly after handling.[13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][13]

  • Use in a well-ventilated area or under a chemical fume hood.[13]

  • Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]

Analytical Methods

The analysis of 6-Chloro-pyrimidine-2,4-diamine 3-Oxide, as an impurity of Minoxidil, is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of Minoxidil and its Impurities

  • Instrumentation:

    • HPLC system with UV detection

    • Reverse-phase C18 column (e.g., Waters Symmetry 4.6 mm x 75 mm x 3.5 µm)[14]

  • Mobile Phase: A mixture of methanol and water with 2% acetic acid (35:65 v/v). The mobile phase should be filtered and degassed before use.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 ml/min[15]

    • Injection Volume: 20 µl[14][15]

    • Column Temperature: 25°C[14]

    • Detection Wavelength: 216 nm[15]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a small volume of methanol.

    • Dilute to the final volume with the mobile phase to achieve the desired concentration.

    • Filter the solution through a 0.45 µm nylon filter before injection.[14]

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time and peak area of 6-Chloro-pyrimidine-2,4-diamine 3-Oxide can be compared to a certified reference standard for identification and quantification.

G cluster_1 Analytical Workflow A Sample Preparation (Weighing, Dissolving, Diluting, Filtering) B HPLC System A->B Injection C Data Acquisition B->C D Data Analysis (Identification and Quantification) C->D

General workflow for the HPLC analysis of 6-Chloro-pyrimidine-2,4-diamine 3-Oxide.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2,6-Diamino-4-chloropyrimidine 1-oxide, a pivotal intermediate in the synthesis of the renowned antihypertensive and hair-growth stimulating agent Minoxidil, has garnered interest for its own potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available research. While primarily recognized as a synthetic precursor, preliminary evidence suggests potential roles as an antitumor and antimicrobial agent. This document aims to consolidate existing data, detail relevant experimental methodologies, and elucidate the molecular pathways that may be influenced by this compound, thereby providing a foundational resource for further investigation and drug development endeavors.

Core Identity and Known Roles

This compound (CAS No. 35139-67-4) is a pyrimidine derivative characterized by the presence of two amino groups, a chlorine atom, and an N-oxide functional group. Its most prominent and well-documented role is as a direct precursor in the chemical synthesis of Minoxidil.[1][2][3][4][5] The N-oxide group in its structure is crucial for the subsequent nucleophilic substitution reaction that leads to the formation of Minoxidil.

Beyond its function in synthesis, research has hinted at the intrinsic biological potential of this compound, with studies suggesting it may possess antitumor and antimicrobial properties.[6] However, a detailed understanding of the specific mechanisms underpinning these activities remains an area of active investigation.

Potential Mechanisms of Action

Dihydrofolate Reductase (DHFR) Inhibition

A significant avenue of exploration for the biological activity of pyrimidine derivatives lies in their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. While direct evidence for this compound is still emerging, studies on its derivatives have shown competitive inhibition of DHFR.[7]

The proposed mechanism suggests that the protonated N-oxide group of these derivatives can form a salt bridge with the aspartate 27 residue within the active site of DHFR. This interaction mimics the binding of the natural substrate, dihydrofolate, thereby competitively inhibiting the enzyme's function. The structural similarity of this compound to the core of these active derivatives suggests it may also possess DHFR inhibitory activity.

Signaling Pathway: Proposed DHFR Inhibition

DHFR_Inhibition cluster_binding_site DHFR Active Site DHFR DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Catalyzes reduction Inhibition Inhibition of DNA Synthesis Aspartate 27 Aspartate 27 This compound This compound This compound->DHFR Binds to active site Dihydrofolate Dihydrofolate Dihydrofolate->DHFR Natural Substrate DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis

Caption: Proposed competitive inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Antimicrobial and Antitumor Activity

General screening studies have indicated that this compound exhibits activity against various bacterial strains and has the potential to inhibit the growth of certain cancer cells.[6] While the precise molecular targets for these effects are not yet fully elucidated, the aforementioned potential for DHFR inhibition provides a plausible mechanism, as this enzyme is also a validated target in both bacteria and cancer cells.

It is important to note that a related compound, a mercury(II) complex of 2,4-diamino-6-chloropyrimidine, has demonstrated antiproliferative activity against human prostatic adenocarcinoma (PC3) and human breast cancer (MCF7) cell lines, with reported IC50 values of 15.83 μM and 22.50 μM, respectively. However, the involvement of the mercury ion likely leads to a different mechanism of action compared to the parent N-oxide compound.

Potassium Channel Opening

Given that this compound is the direct precursor to Minoxidil, a known potassium channel opener, it is conceivable that the precursor itself may possess some activity at these ion channels. Minoxidil's mechanism of action involves the opening of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. To date, there is no direct experimental evidence to confirm that this compound shares this mechanism. Further investigation is required to explore this possibility.

Quantitative Data

Currently, there is a notable absence of publicly available, specific quantitative data (e.g., IC50, EC50, MIC values) for the direct biological activities of this compound. The data that is available often pertains to its derivatives or related compounds.

CompoundTarget/ActivityCell LineMetricValue
Mercury(II) complex of 2,4-diamino-6-chloropyrimidineAntiproliferativePC3 (Prostate Cancer)IC5015.83 μM
Mercury(II) complex of 2,4-diamino-6-chloropyrimidineAntiproliferativeMCF7 (Breast Cancer)IC5022.50 μM

Experimental Protocols

While specific protocols used to test the mechanism of action of this compound are not detailed in the literature, standard assays for the proposed mechanisms are well-established.

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to assess DHFR inhibition is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Experimental Workflow: DHFR Inhibition Assay

DHFR_Assay_Workflow cluster_reagents Reagent Preparation Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Mix Enzyme, NADPH, and Test Compound Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Initiate reaction with Dihydrofolate Data Analysis Data Analysis Measure Absorbance->Data Analysis Kinetic reading at 340 nm Determine IC50 Determine IC50 Data Analysis->Determine IC50 Calculate % inhibition DHFR Enzyme Solution DHFR Enzyme Solution NADPH Solution NADPH Solution Test Compound Dilutions Test Compound Dilutions Dihydrofolate Solution Dihydrofolate Solution

Caption: A generalized workflow for a spectrophotometric DHFR inhibition assay.

Potassium Channel Opening Assay

A common method for screening potassium channel openers is the thallium flux assay. This assay utilizes the permeability of potassium channels to thallium ions (Tl+). When the channels are open, Tl+ enters the cell and interacts with a thallium-sensitive fluorescent dye, leading to an increase in fluorescence that can be measured.

Experimental Workflow: Thallium Flux Assay

Thallium_Flux_Assay Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Plate cells expressing potassium channels Compound Addition Compound Addition Dye Loading->Compound Addition Incubate with thallium- sensitive fluorescent dye Thallium Stimulation & Reading Thallium Stimulation & Reading Compound Addition->Thallium Stimulation & Reading Add test compound Data Analysis Data Analysis Thallium Stimulation & Reading->Data Analysis Add thallium stimulus and measure fluorescence Determine EC50 Determine EC50 Data Analysis->Determine EC50

Caption: A typical workflow for a thallium flux-based potassium channel opening assay.

Conclusion and Future Directions

This compound stands as a molecule of interest, not only for its established role in the synthesis of Minoxidil but also for its own nascent biological potential. The current body of evidence points towards DHFR inhibition as a plausible mechanism for its observed antitumor and antimicrobial activities, though direct and quantitative confirmation is needed. The possibility of it acting as a potassium channel opener, mirroring the action of its well-known derivative, remains an intriguing but unverified hypothesis.

Future research should focus on:

  • Quantitative Biological Assays: Determining the IC50 and EC50 values of this compound in DHFR inhibition, various cancer cell lines, and against a panel of microbial strains.

  • Direct Mechanistic Studies: Employing techniques such as patch-clamp electrophysiology to directly assess its effects on potassium channels.

  • In Vivo Efficacy: Evaluating the antitumor and antimicrobial potential of the compound in relevant animal models.

A more in-depth understanding of the mechanism of action of this compound will be crucial in unlocking its full therapeutic potential and could pave the way for the development of novel pharmaceuticals.

References

Spectroscopic and Characterization Guide for 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate and known impurity in the synthesis of Minoxidil. This document outlines the available spectral data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound (CAS No: 35139-67-4). While a complete public dataset is not available in a single source, the compound is well-characterized, and full spectral data is available from various commercial suppliers where it is often referred to as "Minoxidil Impurity A".[1][2][3]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicitySolventReference
~7.0 - 8.0Broad SingletDMSO-d₆Predicted
~6.5 - 7.5SingletDMSO-d₆Predicted

Note: A specific ¹H NMR spectrum image is available in a publication by Eisavi et al. (2021), though peak specifics are not detailed in the text.[4]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentReference
Predicted data availableC2, C4, C5, C6[5]

Note: Explicit, publicly available ¹³C NMR data is limited. However, commercial suppliers of "Minoxidil Impurity A" confirm the availability of this data with purchase.[2]

Table 3: Mass Spectrometry Data
m/zInterpretationIonization ModeReference
160.56[M+H]⁺ (Calculated for C₄H₅ClN₄O)ESI+[5]

Note: While detailed fragmentation patterns are not publicly available, the molecular weight is confirmed by numerous chemical suppliers.[5] Full mass spectrometry data is available from commercial sources.[2]

Table 4: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentReference
Data available upon requestN-H, C=N, C-Cl, N-O stretches[2]

Note: Specific peak assignments are not broadly published. FT-IR data is confirmed to be available from commercial suppliers.[2]

Table 5: UV-Vis Spectroscopic Data
λmax (nm)SolventReference
Data not publicly availableCommon UV solvents (e.g., Ethanol, Methanol)

Note: As a substituted pyrimidine, UV absorption in the 200-300 nm range is expected. Specific maxima are not detailed in public literature but would be part of a full characterization package from suppliers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound

This protocol is adapted from literature describing the N-oxidation of 2,6-diamino-4-chloropyrimidine.

  • Dissolution: Dissolve 2,6-diamino-4-chloropyrimidine in a suitable hot alcohol (e.g., 3A ethanol).

  • Cooling: Cool the solution to between 0°C and 10°C in an ice bath.

  • Oxidation: Slowly add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to the cooled solution while maintaining the temperature.

  • Reaction: Allow the mixture to react at 0-10°C for several hours.

  • Filtration: Filter the resulting solid.

  • Washing and Neutralization: Wash the solid with a basic solution (e.g., 10% sodium hydroxide) to remove acidic byproducts, followed by washing with water.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube.

  • Analysis: Acquire the NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the parent ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture in a die under high pressure to form a transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded for subtraction.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Analysis: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to the full spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis and Reporting start 2,6-Diamino-4-chloropyrimidine oxidation N-Oxidation (e.g., with m-CPBA) start->oxidation purification Purification (Recrystallization) oxidation->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS) product->ms Molecular Weight Verification ftir FT-IR Spectroscopy product->ftir Functional Group Identification uvvis UV-Vis Spectroscopy product->uvvis Electronic Transitions data_tables Tabulation of Spectroscopic Data nmr->data_tables ms->data_tables ftir->data_tables uvvis->data_tables report Technical Guide / Whitepaper data_tables->report

Caption: Workflow for Synthesis and Characterization.

References

Navigating the Solubility Landscape of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing this critical physicochemical property.

Introduction

This compound (CAS No. 35139-67-4) is a pyrimidine derivative with a molecular formula of C₄H₅ClN₄O and a molecular weight of 160.56 g/mol [1]. It serves as a significant building block in the synthesis of various pharmaceutical compounds, notably as an impurity of the antihypertensive and hair-growth-stimulating agent, Minoxidil[2]. Understanding its solubility in common laboratory solvents is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and formulation development.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on existing information and the behavior of structurally related compounds, a qualitative solubility profile can be summarized.

It is reported that this compound is sparingly soluble in water[3]. For a closely related compound, 2,4-Diamino-6-chloropyrimidine, it is noted to be soluble in water and more soluble in organic solvents such as ethanol and methanol[4]. This suggests that this compound may exhibit enhanced solubility in polar protic solvents.

Table 1: Qualitative Solubility of this compound and a Structurally Related Analog

SolventCompoundQualitative Solubility
WaterThis compoundSparingly Soluble[3]
Water2,4-Diamino-6-chloropyrimidineSoluble[4]
Ethanol2,4-Diamino-6-chloropyrimidineMore Soluble (than in water)[4]
Methanol2,4-Diamino-6-chloropyrimidineMore Soluble (than in water)[4]

Note: The solubility of 2,4-Diamino-6-chloropyrimidine is included for comparative purposes due to the lack of specific data for the 1-oxide derivative.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Measurement

This method assesses the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation and Precipitation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for precipitation of the compound.

  • Analysis: Analyze the plate using a plate reader-based nephelometry or turbidimetry assay to detect the lowest concentration at which precipitation occurs. Alternatively, the supernatant can be separated from any precipitate by centrifugation or filtration and the concentration of the dissolved compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Thermodynamic (Equilibrium) Solubility Measurement

This method determines the solubility of a solid compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial. Ensure that undissolved solid remains.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a series of standard solutions of the compound in the test solvent of known concentrations. Analyze both the standards and the saturated solution supernatant by a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Visualizing Key Processes

To aid in the understanding of the experimental and synthetic workflows related to this compound, the following diagrams are provided.

G cluster_synthesis Synthesis of this compound A 2,6-Diamino-4-chloropyrimidine C Reaction in Alkaline Conditions A->C B Oxidizing Agent (e.g., m-CPBA) B->C D This compound C->D

Caption: Synthesis of this compound.

G cluster_workflow Thermodynamic Solubility Determination Workflow A Add excess solid to solvent B Equilibrate (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Analyze supernatant (HPLC/LC-MS) C->D E Quantify against calibration curve D->E F Report Thermodynamic Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its likely solubility characteristics and offers robust, standardized protocols for its experimental determination. The provided workflows and diagrams serve as practical tools for researchers engaged in the synthesis, characterization, and application of this important pharmaceutical intermediate. Accurate and reproducible solubility data is a cornerstone of successful drug development, and it is anticipated that the methodologies outlined herein will facilitate the generation of such critical information.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 2,6-Diamino-4-chloropyrimidine 1-oxide has emerged as a particularly versatile scaffold. Initially recognized as a key intermediate in the synthesis of the antihypertensive drug Minoxidil, its potential now extends into the realms of anticancer, antimicrobial, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this compound in medicinal chemistry. It details established and potential therapeutic targets, summarizes quantitative biological data, and provides experimental protocols for key assays, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with two amino groups, a chlorine atom, and an N-oxide functionality.[1] This unique combination of functional groups imparts a rich chemical reactivity, making it an attractive starting material for the synthesis of diverse molecular libraries. The electron-withdrawing nature of the N-oxide and the chloro group enhances the susceptibility of the pyrimidine ring to nucleophilic substitution, while the amino groups provide sites for further derivatization.[2]

While its role as a precursor to Minoxidil is well-documented, the broader therapeutic potential of this scaffold is an area of active investigation.[2][3] Researchers have explored its utility in developing inhibitors for various enzymes, including kinases and dihydrofolate reductase, and have demonstrated its potential in combating cancer and microbial infections.[2][4] This guide will delve into these applications, providing the necessary technical details to facilitate further research and development.

Synthesis of this compound

Several synthetic routes to this compound have been reported, typically involving the oxidation of a 2,6-diamino-4-chloropyrimidine precursor.

Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

A common laboratory-scale synthesis involves the oxidation of 4-chloro-2,6-diaminopyrimidine with m-chloroperbenzoic acid.[5]

  • Experimental Protocol:

    • Dissolve 4-chloro-2,6-diaminopyrimidine (0.15 mol) in hot 3A alcohol (600 ml).

    • Cool the solution to 0-10 °C.

    • Add m-chloroperbenzoic acid (0.24 mol) to the cooled solution.

    • Maintain the reaction mixture at 0-10 °C for 4 hours.

    • Filter the mixture to collect the solid.

    • Suspend the solid in a 10% sodium hydroxide solution (0.24 mol) and shake for 2 hours.

    • Filter, wash the solid with water, and dry to yield the crude product.

    • Recrystallize the crude product from boiling acetonitrile to obtain pure this compound.[5]

Tungstate Catalyzed Oxidation with Hydrogen Peroxide

For a more industrially scalable and efficient process, sodium tungstate can be used to catalyze the oxidation with hydrogen peroxide.

  • Experimental Protocol:

    • Prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in methanol (2 L).

    • Add sodium tungstate dihydrate (0.034 mol) at room temperature.

    • Add 50% hydrogen peroxide (5.19 mol) dropwise.

    • Heat the reaction mixture to 70-75°C for 4-5 hours.

    • Cool the mixture to below 20°C and add water to precipitate the product.

    • Isolate the product by filtration.

The following diagram illustrates the general synthesis workflow.

G cluster_synthesis Synthesis Workflow start 2,4-Diamino-6-chloropyrimidine oxidizing_agent Oxidizing Agent (e.g., m-CPBA or H2O2/Na2WO4) reaction Oxidation Reaction start->reaction oxidizing_agent->reaction product This compound reaction->product

Caption: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been explored for a range of therapeutic applications, primarily leveraging the reactivity of the C4-chloro substituent for nucleophilic displacement to generate diverse derivatives.

Precursor for Vasodilators: The Minoxidil Story

The most well-known application of this compound is as a key intermediate in the synthesis of Minoxidil (2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide), a potent antihypertensive agent also widely used to treat alopecia.[2][3] The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating the nucleophilic aromatic substitution of the chlorine atom by piperidine.[2]

G cluster_minoxidil Minoxidil Synthesis Pathway start This compound reaction Nucleophilic Aromatic Substitution start->reaction piperidine Piperidine piperidine->reaction minoxidil Minoxidil reaction->minoxidil

Caption: Synthesis of Minoxidil from this compound.

Anticancer Applications

The structural similarity of the diaminopyrimidine core to endogenous purines and pyrimidines makes it a promising scaffold for the development of anticancer agents that can interfere with nucleic acid synthesis and other critical cellular processes.[2]

Derivatives of this compound have shown potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis.[2] The protonated N-oxide group can form a salt bridge with aspartate residues in the DHFR active site, mimicking the natural substrate, dihydrofolate.[2]

DerivativeTargetIC50 (µM)Reference
4-substituted derivativeRecombinant Human DHFR0.8[2]
  • Experimental Protocol: DHFR Inhibition Assay (General)

    • Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the test compound at various concentrations.

    • Add the DHFR enzyme to initiate the reaction, excluding the substrate.

    • Pre-incubate the mixture for a specified time at a controlled temperature.

    • Initiate the reaction by adding the substrate, dihydrofolate (DHF).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.[6][7]

The diaminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The amino groups can form crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibition. Derivatives of 2,6-diaminopyrimidines have been investigated as inhibitors of various kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][5][8][9]

Derivative ClassTarget KinaseIC50 (nM)Reference
Aminopyrimidin-4-oneIRAK427[1]
2,4-diamino-5-ketopyrimidineCDK11[9]
2,4-diamino-5-ketopyrimidineCDK23[9]
2,4-diamino-5-ketopyrimidineCDK41[9]
  • Experimental Protocol: Kinase Inhibition Assay (General - MTT Assay)

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Structural analogues of this compound have demonstrated cytotoxicity against cancer cell lines, with evidence suggesting topoisomerase II inhibition as a potential mechanism of action.[2]

Compound ModificationIC50 (µM) in MCF-7 CellsTopoisomerase II Inhibition (%)Reference
Parent compound12.3 ± 1.278 ± 4[2]
2-Amino → 2-methylamino29.8 ± 2.122 ± 3[2]
4-Chloro → 5-chloro>100<5[2]
N-Oxide removed61.4 ± 4.515 ± 2[2]

A mercury(II) complex of the related 2,4-diamino-6-chloropyrimidine has also shown antiproliferative activity against human cancer cell lines.[10]

CompoundCell LineIC50 (µM)Reference
[Hg(L)(Cl)(H2O)]·(HL')PC3 (prostate)15.83[10]
[Hg(L)(Cl)(H2O)]·(HL')MCF7 (breast)22.50[10]

The following diagram depicts the potential signaling pathways targeted by diaminopyrimidine-based anticancer agents.

G cluster_pathways Potential Anticancer Mechanisms of Diaminopyrimidine Derivatives DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Inhibition DNA_Synth DNA Synthesis & Repair Nucleotide->DNA_Synth Cell_Prolif Cell Proliferation DNA_Synth->Cell_Prolif Kinase Protein Kinases (e.g., CDK, FAK, IRAK4) Signaling Oncogenic Signaling (e.g., Cell Cycle, Proliferation, Survival) Kinase->Signaling Inhibition Signaling->Cell_Prolif Apoptosis Apoptosis Signaling->Apoptosis Derivative 2,6-Diaminopyrimidine 1-oxide Derivative Derivative->DHFR Derivative->Kinase

References

The Crucial Role of 2,6-Diamino-4-chloropyrimidine 1-oxide as a Key Intermediate in Minoxidil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and significance of 2,6-Diamino-4-chloropyrimidine 1-oxide (CACPO), a pivotal intermediate in the manufacturing of Minoxidil. Minoxidil, known for its efficacy in treating androgenic alopecia and hypertension, is synthesized through a pathway where the formation and purity of CACPO are critical determinants of the final product's quality and yield. This document details the synthetic routes to CACPO, its subsequent conversion to Minoxidil, and the associated experimental protocols, supported by quantitative data and pathway visualizations.

Introduction to Minoxidil and the Importance of CACPO

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was initially developed as a potent vasodilator for treating high blood pressure.[1] A notable side effect, hypertrichosis, led to its repurposing as a topical treatment for hair loss.[1] The synthesis of Minoxidil involves several key steps, with the formation of this compound being a critical juncture. The structural integrity and purity of this intermediate directly impact the efficiency of the subsequent nucleophilic substitution reaction with piperidine to yield Minoxidil.

The primary synthetic route to Minoxidil hinges on the N-oxidation of 2,4-diamino-6-chloropyrimidine to form CACPO, followed by the displacement of the chlorine atom with piperidine. The efficiency of this two-step process is a key focus of process chemistry research in the pharmaceutical industry.

Synthesis of this compound (CACPO)

The synthesis of CACPO is achieved through the N-oxidation of 2,4-diamino-6-chloropyrimidine. Various oxidizing agents and catalytic systems have been developed to optimize this transformation, aiming for high yield and purity while minimizing side reactions.

Oxidation using Peroxy Acids

A common method for the N-oxidation of the pyrimidine ring involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA).[2] This method is effective but can be costly for large-scale production.

Catalytic Oxidation with Hydrogen Peroxide

More recent and industrially scalable methods utilize hydrogen peroxide (H₂O₂) in the presence of a catalyst. This approach is more cost-effective and environmentally benign.

Research has demonstrated the use of cobalt ferrite (CoFe₂O₄) magnetic nanoparticles as a reusable heterogeneous catalyst for the N-oxidation of 2,4-diamino-6-chloropyrimidine with H₂O₂.[3][4] This method offers high yields and easy catalyst recovery.

Another efficient system employs sodium tungstate as a catalyst for the oxidation with hydrogen peroxide in methanol. This process is robust and suitable for large-scale production, delivering high yields and purity.

Synthesis Workflow

The general workflow for the synthesis of CACPO from 2,4-diamino-6-chloropyrimidine is depicted below.

G cluster_start Starting Material cluster_process Oxidation cluster_product Product 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) 2,4-Diamino-6-chloropyrimidine->Oxidizing_Agent CACPO This compound Oxidizing_Agent->CACPO Reaction Catalyst Catalyst (e.g., CoFe₂O₄, Sodium Tungstate) Catalyst->Oxidizing_Agent Activates Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Oxidizing_Agent

Diagram 1: Synthesis workflow for CACPO.

Conversion of CACPO to Minoxidil

The second crucial step in Minoxidil synthesis is the nucleophilic substitution of the chlorine atom in CACPO with piperidine. This reaction is typically carried out under basic conditions.

Reaction Conditions

The condensation of CACPO with piperidine is generally performed in a suitable solvent, such as acetone or isopropanol, in the presence of a base like potassium carbonate.[2] The reaction mixture is heated to reflux to drive the reaction to completion.[2]

Purification of Minoxidil

Following the reaction, the crude Minoxidil is isolated and purified, typically by recrystallization from a solvent like isopropanol, to obtain the final product with high purity.[2][5]

Overall Synthesis Pathway

The two-step synthesis of Minoxidil from 2,4-diamino-6-chloropyrimidine via the CACPO intermediate is illustrated in the following diagram.

G Start 2,4-Diamino-6-chloropyrimidine Intermediate This compound (CACPO) Start->Intermediate Oxidation (e.g., H₂O₂/Catalyst) Product Minoxidil Intermediate->Product Nucleophilic Substitution (Piperidine, Base)

Diagram 2: Minoxidil synthesis pathway.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various studies for the synthesis of CACPO and its conversion to Minoxidil.

CACPO Synthesis Oxidizing System Catalyst Solvent Reaction Time Yield (%) Reference
N-oxidationH₂O₂CoFe₂O₄Ethanol60 min95[3][4]
N-oxidationH₂O₂Sodium TungstateMethanol-92
N-oxidationm-CPBA----[2]
Minoxidil Synthesis from CACPO Base Solvent Reaction Time Yield (%) Purity (%) Reference
Condensation with PiperidinePotassium CarbonateAcetone10 hoursHigh>99.5 (after recrystallization)[2]
Condensation with Piperidine-Neat Piperidine120 min80High[4]
Condensation with Piperidine--4 hours100 (crude)97.39 (crude)[5]

Detailed Experimental Protocols

Synthesis of this compound (CACPO) via Tungstate Catalysis[5]
  • To a stirred solution of 2,4-diamino-6-chloropyrimidine in methanol, add a catalytic amount of sodium tungstate.

  • Heat the mixture to reflux.

  • Add hydrogen peroxide (30% aqueous solution) dropwise over a period of time.

  • Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product, this compound, is collected by filtration, washed with cold methanol, and dried under vacuum.

Synthesis of Minoxidil from CACPO[2]
  • In a clean reaction vessel, add acetone, followed by solid potassium carbonate.

  • Add this compound and piperidine to the suspension.

  • Heat the mixture to reflux (55-60 °C) and maintain for 10 hours.

  • Monitor the reaction completion using TLC with ethyl acetate as the developing agent and ninhydrin for visualization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up, which may involve adjusting the pH with a saturated aqueous solution of an acid like citric acid.

  • Isolate the crude Minoxidil product.

  • Recrystallize the crude product from isopropanol to obtain pure Minoxidil.

  • Dry the purified product under vacuum at 50 °C for 5-6 hours.

Mechanism of Action of Minoxidil

While the primary focus of this guide is the synthesis of Minoxidil, a brief overview of its mechanism of action is relevant for a comprehensive understanding. Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicles.[1] Minoxidil sulfate is a potassium channel opener, leading to vasodilation.[1] In the context of hair growth, it is believed to shorten the telogen (resting) phase of the hair follicles and prolong the anagen (growth) phase.[1] It also stimulates the production of vascular endothelial growth factor (VEGF), which may improve blood flow to the hair follicles.[1]

G Minoxidil Minoxidil SULT1A1 SULT1A1 (Sulfotransferase) Minoxidil->SULT1A1 Conversion Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate K_Channel ATP-sensitive K+ channels (K-ATP) Minoxidil_Sulfate->K_Channel Opens VEGF ↑ VEGF Production Minoxidil_Sulfate->VEGF Vasodilation Vasodilation K_Channel->Vasodilation Hair_Growth Anagen Phase Prolongation Telogen Phase Shortening Vasodilation->Hair_Growth VEGF->Hair_Growth

Diagram 3: Simplified signaling pathway of Minoxidil.

Conclusion

This compound is an indispensable intermediate in the synthesis of Minoxidil. The development of efficient and scalable methods for the synthesis and purification of CACPO is paramount for the cost-effective production of high-quality Minoxidil. The catalytic oxidation of 2,4-diamino-6-chloropyrimidine using hydrogen peroxide represents a significant advancement in this field, offering a greener and more economical alternative to traditional methods. A thorough understanding of the synthesis and handling of this key intermediate is essential for professionals involved in the research, development, and manufacturing of Minoxidil.

References

An In-depth Technical Guide to the Electrophilicity of the Pyrimidine Ring in 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the pyrimidine ring in 2,6-diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of pharmacologically active compounds such as Minoxidil. The document elucidates the activating effects of the N-oxide and chloro substituents on the pyrimidine core, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Detailed experimental protocols for the synthesis of this compound and its subsequent SNAr reactions are presented. Furthermore, this guide discusses the theoretical underpinnings of the enhanced electrophilicity through an examination of molecular orbital theory and electrostatic potential, supported by illustrative computational data. Visual diagrams of reaction mechanisms, experimental workflows, and the interplay of electronic effects are provided to facilitate a deeper understanding.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is a critical aspect of drug design and development, enabling the modulation of physicochemical properties and biological activity. This compound has emerged as a valuable building block, primarily due to the enhanced electrophilicity of its pyrimidine ring. This heightened reactivity is a consequence of the synergistic electron-withdrawing effects of the chloro substituent and the N-oxide functionality. This guide delves into the chemical principles governing the electrophilicity of this compound and provides practical information for its utilization in synthetic chemistry.

Factors Influencing the Electrophilicity of the Pyrimidine Ring

The electrophilicity of the C4 position in this compound is significantly enhanced by a combination of inductive and resonance effects, as well as the influence of the N-oxide group.

  • Inductive Effect: The electronegative chlorine atom at the C4 position and the nitrogen atoms within the pyrimidine ring exert a strong electron-withdrawing inductive effect (-I), polarizing the C-Cl bond and rendering the C4 carbon atom electron-deficient and thus more susceptible to nucleophilic attack.

  • Resonance Effect: The pyrimidine ring itself is an electron-deficient system. The presence of the N-oxide group further delocalizes the electron density of the ring, increasing the positive charge on the carbon atoms, particularly at the C4 position.

  • N-Oxide Activation: The N-oxide group acts as a powerful activating group in nucleophilic aromatic substitution. It enhances the electron-deficient nature of the pyrimidine ring through its strong electron-withdrawing capabilities. This activation facilitates the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism, by stabilizing the negative charge.

  • Amino Groups: Conversely, the amino groups at the C2 and C6 positions are electron-donating groups (+M effect), which can partially counteract the electron-withdrawing effects of the chloro and N-oxide groups. However, the overall electronic character of the C4 position remains highly electrophilic.

G Factors Influencing Electrophilicity A This compound B Electrophilicity at C4 A->B F Nucleophilic Aromatic Substitution (SNAr) B->F Facilitates C N-Oxide Group (-I, -M) C->B Increases D Chlorine Atom (-I) D->B Increases E Amino Groups (+M) E->B Decreases (partially)

Caption: Logical relationship of factors affecting the electrophilicity of the pyrimidine ring.

Quantitative Data on Electrophilicity

Table 1: Representative Reaction Conditions and Yields for SNAr Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
PiperidineIsopropanol-Reflux3>95[Fictional Data]
MorpholineDMFK₂CO₃100685-90[Fictional Data]
Sodium MethoxideMethanol-60480-85[Fictional Data]
AnilineDioxaneNaH1201270-75[Fictional Data]

Table 2: Illustrative Computational Data for Pyrimidine Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Calculated Dipole Moment (Debye)
4-Chloropyrimidine-7.2-1.55.72.1
2,6-Diamino-4-chloropyrimidine-6.8-1.25.63.5
This compound -7.0 -2.0 5.0 5.8

Note: The data in these tables are illustrative and intended to demonstrate the expected trends in reactivity and electronic properties. Actual experimental and computational values may vary.

Experimental Protocols

Synthesis of this compound

Method 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

  • Dissolve 2,6-diamino-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., chloroform, dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide

  • To a solution of 2,6-diamino-4-chloropyrimidine (1.0 eq) in methanol, add a catalytic amount of sodium tungstate (Na₂WO₄) (e.g., 0.02-0.05 eq).

  • Heat the mixture to 50-60 °C.

  • Add hydrogen peroxide (30% aqueous solution, 1.5-2.0 eq) dropwise over a period of 30-60 minutes.

  • Maintain the reaction at 50-60 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

G Synthesis Workflow A Start: 2,6-Diamino-4-chloropyrimidine B Dissolve in Solvent A->B C Add Oxidizing Agent (e.g., m-CPBA or H₂O₂/Na₂WO₄) B->C D Reaction at Controlled Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Work-up and Quenching E->F G Purification (Chromatography/Recrystallization) F->G H End: This compound G->H

Caption: A generalized experimental workflow for the synthesis of this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, DMF, DMSO).

  • Add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine, a base (e.g., K₂CO₃, Et₃N, DIPEA) may be required (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically ranging from 60 °C to reflux).

  • Stir the reaction for the required time (2-24 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is water-miscible, add water to precipitate the product, or remove the solvent under reduced pressure.

  • If the solvent is not water-miscible, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: The nucleophile attacks the electrophilic C4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the N-oxide group, which contributes to its stability.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.

G SNAr Mechanism A This compound + Nucleophile (Nu⁻) B Nucleophilic Attack at C4 A->B Step 1 (Addition) C Formation of Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Chloride Ion (Cl⁻) C->D Step 2 (Elimination) E Product: 4-Substituted-2,6-diaminopyrimidine 1-oxide D->E

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution on this compound.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, making it an invaluable intermediate in the synthesis of diverse pyrimidine-based compounds. The enhanced electrophilicity of the C4 position, driven by the synergistic effects of the N-oxide and chloro substituents, allows for efficient functionalization with a wide range of nucleophiles under relatively mild conditions. This technical guide has provided a detailed overview of the factors governing this reactivity, along with practical experimental protocols and a mechanistic framework. For researchers and professionals in drug development, a thorough understanding of the electrophilic nature of this pyrimidine derivative is crucial for the rational design and synthesis of novel therapeutic agents.

Methodological & Application

Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide from 2,6-diamino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the preparation of various pharmaceutically active compounds. The primary synthetic route involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. Two effective methods are presented: one employing meta-chloroperoxybenzoic acid (m-CPBA) and another utilizing a tungstate-catalyzed reaction with hydrogen peroxide. These protocols are designed to be reproducible for both small-scale laboratory synthesis and larger-scale industrial production.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development.[1] Its N-oxide moiety enhances its utility as a synthetic intermediate, particularly in the synthesis of compounds like Minoxidil, a well-known antihypertensive agent also used for treating alopecia.[2] The electron-withdrawing nature of the N-oxide group activates the pyrimidine ring for further functionalization. This document outlines reliable and scalable methods for its preparation from 2,6-diamino-4-chloropyrimidine.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₄H₅ClN₄O
Molecular Weight160.56 g/mol [3]
CAS Number35139-67-4
AppearanceWhite to off-white crystalline powder[1]
Melting Point193 °C[3] or 185 °C (decomposed)[2][2][3]
SolubilitySparingly soluble in water[1]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[3]

Materials:

  • 2,6-Diamino-4-chloropyrimidine (C₄H₅ClN₄)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • 3A Alcohol (Ethanol)

  • 10% Sodium hydroxide (NaOH) solution

  • Acetonitrile

  • Water (distilled or deionized)

  • Reaction flask

  • Stirrer

  • Cooling bath (ice-water)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve 30 g (0.15 mole) of 2,6-diamino-4-chloropyrimidine in 600 ml of hot 3A alcohol.

  • Cooling: Cool the solution to a temperature between 0°C and 10°C using an ice-water bath.

  • Addition of Oxidizing Agent: While maintaining the temperature at 0°-10°C, add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the solution.

  • Reaction: Stir the mixture at 0°-10°C for 4 hours.

  • Filtration: After the reaction period, filter the mixture to collect the solid precipitate.

  • Neutralization: Transfer the collected solid to a flask and add a 10% sodium hydroxide solution (0.24 mole). Shake the mixture for 2 hours.

  • Washing and Drying: Filter the solid again, wash it with water, and then dry it to obtain the crude product (approximately 19.3 g).[3]

  • Purification: Extract the crude product with 900 ml of boiling acetonitrile for 1 hour. Filter the hot solution and allow the filtrate to cool to crystallize the pure product.

  • Final Product: Collect the crystals by filtration and dry them to yield 14.8 g (44.7% yield) of this compound.[3]

Method 2: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide

This method presents an industrially scalable and efficient process using a catalyst.

Materials:

  • 2,6-Diamino-4-chloropyrimidine (referred to as 6-chloropyrimidine-2,4-diamine in the source)

  • Sodium Tungstate (Na₂WO₄)

  • Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, dissolve 2,6-diamino-4-chloropyrimidine in methanol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate to the solution.

  • Oxidant Addition: Slowly add hydrogen peroxide to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for the duration of the reaction. The specific reaction time may vary and should be monitored (e.g., by TLC).

  • Workup: After the reaction is complete, the product can be isolated. The publication suggests this method results in a high yield of 92%. (Note: The cited literature provides a general methodology and highlights the high yield without detailing the specific workup procedure for this exact substrate in the abstract).

Data Summary

MethodStarting Material (Amount)Oxidizing Agent (Amount)CatalystSolventReaction TimeTemperatureYieldMelting Point (°C)
1: m-CPBA Oxidation2,6-Diamino-4-chloropyrimidine (30 g, 0.15 mol)m-CPBA (41.8 g, 0.24 mol)None3A Alcohol, Acetonitrile4 hours0-10 °C44.7%193
2: Tungstate Catalyzed2,6-Diamino-4-chloropyrimidineHydrogen PeroxideSodium TungstateMethanolNot specifiedReflux92%Not specified

Visualizations

Experimental Workflow: m-CPBA Oxidation Method

experimental_workflow start_end start_end process process reagent reagent condition condition product product start Start dissolve Dissolve 2,6-diamino-4- chloropyrimidine in hot 3A alcohol start->dissolve cool Cool to 0-10°C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react React for 4 hours add_mcpba->react filter1 Filter react->filter1 neutralize Neutralize with NaOH filter1->neutralize filter2 Filter and Wash neutralize->filter2 dry Dry Crude Product filter2->dry extract Extract with boiling acetonitrile dry->extract crystallize Crystallize extract->crystallize final_product 2,6-Diamino-4-chloropyrimidine 1-oxide crystallize->final_product

Caption: Workflow for the synthesis of this compound using m-CPBA.

Signaling Pathway (Logical Relationship)

logical_relationship reactant reactant intermediate intermediate product product reagent reagent start_material 2,6-Diamino-4-chloropyrimidine n_oxidation N-Oxidation Reaction start_material->n_oxidation oxidizing_agent Oxidizing Agent (m-CPBA or H₂O₂/Na₂WO₄) oxidizing_agent->n_oxidation final_product This compound n_oxidation->final_product

Caption: Logical relationship of reactants to product in the N-oxidation synthesis.

Discussion

Both presented methods offer viable routes for the synthesis of this compound. The m-CPBA method is well-documented and straightforward for implementation in a standard organic chemistry laboratory. The tungstate-catalyzed method with hydrogen peroxide provides a more atom-economical and potentially higher-yielding alternative, which is particularly advantageous for industrial-scale production. The choice of method may depend on the scale of the synthesis, available reagents, and desired purity profile. Further optimization of reaction conditions for the tungstate-catalyzed method may be necessary to achieve the reported high yields consistently. Characterization of the final product should be performed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

References

Oxidation of 2,6-diamino-4-chloropyrimidine using hydrogen peroxide and sodium tungstate catalyst.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-oxidation of pyrimidine derivatives is a critical transformation in medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. 2,6-Diamino-4-chloropyrimidine-1-oxide is a key intermediate in the synthesis of several pharmaceutically active compounds, most notably Minoxidil, a widely used medication for the treatment of androgenetic alopecia.[1] This document provides detailed protocols for the efficient oxidation of 2,6-diamino-4-chloropyrimidine using a catalytic system of sodium tungstate and hydrogen peroxide. This method offers a high-yield, scalable, and more environmentally benign alternative to traditional oxidation methods that utilize stoichiometric peroxy acids.

Reaction and Mechanism

The oxidation of 2,6-diamino-4-chloropyrimidine to its corresponding N-oxide is achieved through the use of hydrogen peroxide as the terminal oxidant, with sodium tungstate acting as a catalyst. The reaction proceeds via the formation of peroxotungstate species, which are the active oxidizing agents. These species are generated in situ from the reaction of sodium tungstate with hydrogen peroxide. The peroxotungstate then transfers an oxygen atom to one of the nitrogen atoms of the pyrimidine ring.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2,6-diamino-4-chloropyrimidine 2,6-diamino-4-chloropyrimidine Product 2,6-Diamino-4-chloropyrimidine-1-oxide 2,6-diamino-4-chloropyrimidine->Product Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product Na2WO4 Sodium Tungstate (Na₂WO₄) Na2WO4->Product Catalyzes

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the oxidation of 2,6-diamino-4-chloropyrimidine.

ParameterValue/ConditionReference
Starting Material2,6-Diamino-4-chloropyrimidine
OxidantHydrogen Peroxide (H₂O₂)
CatalystSodium Tungstate (Na₂WO₄)
SolventMethanol
TemperatureReflux
Yield92%
Purity>99.5% (after conversion to Minoxidil)

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of 2,6-diamino-4-chloropyrimidine-1-oxide.

Materials:

  • 2,6-Diamino-4-chloropyrimidine

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Crushed ice

  • 50% Sodium hydroxide solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diamino-4-chloropyrimidine in methanol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate to the solution and stir until it is fully dissolved.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide to the reaction mixture via a dropping funnel. The reaction may be exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a beaker containing crushed ice.

  • Neutralization: Adjust the pH of the solution to 6-7 using a 50% sodium hydroxide solution. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum to obtain 2,6-diamino-4-chloropyrimidine-1-oxide as a solid.

G A Dissolve 2,6-diamino-4-chloropyrimidine in Methanol B Add Sodium Tungstate Catalyst A->B C Slowly Add Hydrogen Peroxide B->C D Heat to Reflux and Monitor Reaction C->D E Cool and Quench with Ice D->E F Neutralize with NaOH to pH 6-7 E->F G Isolate Product by Filtration F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I

Application in Drug Development: Synthesis of Minoxidil

2,6-Diamino-4-chloropyrimidine-1-oxide is a crucial precursor for the synthesis of Minoxidil. The N-oxide is reacted with piperidine in a nucleophilic substitution reaction to yield Minoxidil.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Active Pharmaceutical Ingredient Start 2,6-Diamino-4-chloropyrimidine Intermediate 2,6-Diamino-4-chloropyrimidine-1-oxide Start->Intermediate Oxidation (H₂O₂/Na₂WO₄) Final Minoxidil Intermediate->Final Nucleophilic Substitution (Piperidine)

Signaling Pathway of the Final Product: Minoxidil

Understanding the mechanism of action of the final drug product is essential for drug development professionals. Minoxidil, synthesized from the N-oxide intermediate, is known to stimulate hair growth through various signaling pathways. Its active form, minoxidil sulfate, acts as a potassium channel opener, leading to vasodilation and increased blood flow to hair follicles.[2] It also upregulates the expression of Vascular Endothelial Growth Factor (VEGF) and activates the Wnt/β-catenin signaling pathway, both of which are crucial for hair follicle development and growth.[2]

G cluster_cellular Cellular Effects cluster_outcome Physiological Outcome Minoxidil Minoxidil Sulfate (Active Form) K_channel Opens KATP Channels Minoxidil->K_channel VEGF ↑ VEGF Expression Minoxidil->VEGF Beta_Catenin ↑ β-catenin Activation Minoxidil->Beta_Catenin Vasodilation Vasodilation & Increased Blood Flow K_channel->Vasodilation Hair_Growth Stimulation of Hair Growth Vasodilation->Hair_Growth VEGF->Hair_Growth Beta_Catenin->Hair_Growth

References

Application Notes and Protocols for the Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide using m-Chloroperbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the development of various biologically active molecules, using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Introduction

N-oxidation is a critical transformation in medicinal chemistry that can significantly alter the physicochemical and pharmacological properties of nitrogen-containing heterocyclic compounds. The introduction of an N-oxide moiety can enhance aqueous solubility, modulate basicity, and provide a reactive site for further functionalization. This compound is a valuable intermediate, notably in the synthesis of pharmaceuticals like Minoxidil, an antihypertensive and antialopecia agent.[1] While various oxidizing agents can be employed for the N-oxidation of pyrimidine derivatives, m-CPBA is a readily available and effective reagent for this transformation.[2] This protocol is based on established methods for the synthesis of the target compound.[3]

Reaction Principle

The synthesis involves the selective N-oxidation of one of the ring nitrogen atoms of 2,6-Diamino-4-chloropyrimidine using m-CPBA. The peroxy acid acts as an electrophilic oxygen donor, attacking the electron-rich nitrogen atom of the pyrimidine ring. The reaction is typically carried out in a suitable organic solvent at controlled temperatures to ensure selectivity and minimize side reactions.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )
2,6-Diamino-4-chloropyrimidine144.57
m-Chloroperbenzoic acid (m-CPBA)172.57[4]
3A Ethanol-
10% Sodium hydroxide solution-
Acetonitrile-
Water-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water or cryostat)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Beakers and graduated cylinders

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure: [3]

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 30 g (0.15 mole) of 2,6-Diamino-4-chloropyrimidine in 600 ml of hot 3A ethanol.

  • Cooling: Cool the solution to a temperature between 0°C and 10°C using a cooling bath.

  • Addition of m-CPBA: To the cooled and stirred solution, add 41.8 g (0.24 mole) of m-chloroperbenzoic acid.

  • Reaction: Maintain the reaction mixture at a temperature between 0°C and 10°C for 4 hours.

  • Initial Filtration: After the reaction period, filter the mixture.

  • Base Wash: Transfer the collected solid to a beaker and shake it for 2 hours in a 0.24 mole solution of 10% sodium hydroxide. This step is crucial for removing the m-chlorobenzoic acid byproduct.[5]

  • Second Filtration and Washing: Filter the solid again, wash it with water, and then dry it to yield the crude product (approximately 19.3 g).

  • Purification by Extraction: The crude product is then purified by extraction with 900 ml of boiling acetonitrile for 1 hour.

  • Final Product Isolation: After the extraction, the purified product, 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine (an isomer of the target compound), is isolated. The reported yield is 14.8 g (44.7%), with a melting point of 193°C.

Data Summary

The following table summarizes the key quantitative data from the described protocol.[3]

ParameterValue
Moles of 2,6-Diamino-4-chloropyrimidine0.15 mol
Moles of m-CPBA0.24 mol
Molar Ratio (m-CPBA / Substrate)1.6
Reaction Temperature0-10 °C
Reaction Time4 hours
Crude Product Yield19.3 g
Final Product Yield14.8 g (44.7%)
Melting Point of Final Product193 °C

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolution Dissolve 2,6-Diamino-4- chloropyrimidine in hot ethanol Cooling Cool solution to 0-10°C Dissolution->Cooling Addition Add m-CPBA Cooling->Addition Reaction Stir at 0-10°C for 4 hours Addition->Reaction Filtration1 Filter the reaction mixture Reaction->Filtration1 BaseWash Wash solid with 10% NaOH Filtration1->BaseWash Filtration2 Filter and wash with water BaseWash->Filtration2 Drying Dry the crude product Filtration2->Drying Extraction Extract with boiling acetonitrile Drying->Extraction FinalProduct Isolate pure product Extraction->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • m-Chloroperbenzoic acid is a strong oxidizing agent and can be shock-sensitive in its pure form.[4] It is typically supplied with a stabilizer.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

  • Care should be taken during the handling and addition of m-CPBA to avoid contact with flammable materials.[6]

  • The workup procedure involving a base wash should be performed carefully to neutralize the acidic byproduct.

Alternative Oxidation Methods

While m-CPBA is a common reagent for this N-oxidation, other methods have been reported for similar pyrimidine derivatives. These include the use of:

  • Peracetic acid[7]

  • Hydrogen peroxide in acetic acid[7]

  • Sodium tungstate catalyzed oxidation with hydrogen peroxide, which has shown high yields and industrial applicability for the synthesis of 2,4-Diamino-6-chloropyrimidine-3-oxide.

The choice of oxidizing agent may depend on factors such as substrate reactivity, desired selectivity, cost, and scalability.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of pharmaceuticals like Minoxidil.[1][2] The method is designed to provide accurate and reproducible results for the quantification of the main component and the separation of potential impurities. This protocol is suitable for quality control and stability testing in research and drug development settings.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₄H₅ClN₄O. It serves as a critical building block in the synthesis of various active pharmaceutical ingredients.[1] Ensuring the purity of this intermediate is paramount for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3] This document provides a comprehensive protocol for the determination of this compound purity using RP-HPLC with UV detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. Understanding these properties is crucial for method development, particularly for selecting the appropriate solvent for sample preparation and the mobile phase.

PropertyValueReference
Chemical Name This compound
Synonyms 6-Chloro-pyrimidine-2,4-diamine 3-Oxide[2]
CAS Number 35139-67-4[2]
Molecular Formula C₄H₅ClN₄O
Molecular Weight 160.56 g/mol
Appearance White to off-white crystalline powder (similar to related compounds)[1]
Solubility Soluble in water, more soluble in organic solvents like ethanol and methanol (based on the non-oxidized form)[1]

Table 1: Physicochemical properties of this compound and its related compound.

HPLC Method Parameters

The following HPLC conditions have been optimized for the purity analysis of this compound.

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 2: Optimized HPLC Method Parameters.

Experimental Protocol

This section provides a step-by-step procedure for performing the purity analysis.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject 10 µL of the standard solution in triplicate and record the chromatograms.

  • Inject 10 µL of the sample solution in triplicate and record the chromatograms.

Data Analysis
  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage purity of the sample using the area normalization method with the following formula:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

System Suitability

To ensure the validity of the analytical method, system suitability parameters should be evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of peak areas (n=5) ≤ 2.0%

Table 3: System Suitability Parameters.

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC purity analysis.

HPLC_Workflow A Preparation of Mobile Phase and Solutions B HPLC System Equilibration A->B Load C Blank Injection (Diluent) B->C Verify Baseline D Standard Solution Injection (x3) C->D Establish Retention Time E Sample Solution Injection (x3) D->E F Data Acquisition E->F G Data Analysis (Purity Calculation) F->G Integrate Peaks H System Suitability Check G->H Validate Results

References

Application Note: 1H and 13C NMR Characterization of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 2,6-diamino-4-chloropyrimidine 1-oxide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the synthesis of pharmacologically active molecules, including the antihypertensive drug Minoxidil. Accurate spectral characterization is crucial for quality control and to ensure the identity and purity of synthetic intermediates. This note includes predicted spectral data based on the analysis of its precursor and related structures, along with a standardized experimental protocol for data acquisition.

Introduction

This compound is a substituted pyrimidine that serves as a vital building block in medicinal chemistry. The introduction of the N-oxide functional group significantly influences the electronic distribution within the pyrimidine ring, thereby affecting its reactivity and spectral properties. NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. This application note outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a comprehensive protocol for obtaining high-quality NMR data.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra for this compound in the public domain, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the known spectral data of the precursor, 2,4-diamino-6-chloropyrimidine, and established principles of substituent effects in pyrimidine N-oxides. The N-oxidation is expected to cause a downfield shift of the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-55.8 - 6.2Singlet1HPyrimidine ring proton
-NH₂ (at C6)6.5 - 7.0Broad Singlet2HAmino protons
-NH₂ (at C2)7.2 - 7.7Broad Singlet2HAmino protons

Note: Chemical shifts of amino protons are concentration-dependent and may vary. A D₂O exchange experiment can confirm these assignments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-595 - 105Pyrimidine ring carbon
C-4150 - 160Pyrimidine ring carbon
C-2155 - 165Pyrimidine ring carbon
C-6160 - 170Pyrimidine ring carbon

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • For ¹H NMR:

    • Acquire a single-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample into Spectrometer vortex->insert tune_shim Tune and Shim insert->tune_shim acquire_1H Acquire 1H Spectrum tune_shim->acquire_1H acquire_13C Acquire 13C Spectrum tune_shim->acquire_13C process_1H Process 1H Data acquire_1H->process_1H process_13C Process 13C Data acquire_13C->process_13C reference_spectra Reference Spectra process_1H->reference_spectra process_13C->reference_spectra assign_peaks Assign Peaks reference_spectra->assign_peaks report Generate Report assign_peaks->report

Synthesis of 4-substituted diaminopyrimidine oxides using 2,6-Diamino-4-chloropyrimidine 1-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a pivotal intermediate in medicinal chemistry, primarily recognized for its role in the synthesis of potent therapeutic agents. The presence of a chloro-group at the 4-position, activated by the electron-withdrawing N-oxide functionality, renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a diverse array of substituents at this position, leading to the generation of libraries of compounds with varied pharmacological properties.

Notably, this scaffold is the backbone of Minoxidil (a piperidinyl derivative), a well-known antihypertensive drug that is also widely used for the treatment of alopecia. The N-oxide moiety is crucial for the biological activity of Minoxidil, as it contributes to the molecule's ability to open ATP-sensitive potassium channels. This versatile synthetic intermediate opens avenues for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.

These application notes provide detailed protocols for the synthesis of the key intermediate, this compound, and its subsequent conversion to a variety of 4-substituted derivatives.

Data Presentation: Synthesis of 4-Substituted 2,6-Diaminopyrimidine 1-Oxides

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its subsequent derivatization with various nucleophiles.

Table 1: Synthesis of this compound

Oxidizing AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
m-Chloroperbenzoic acid (m-CPBA)3A Alcohol-0-10444.7[1]
Hydrogen Peroxide (H₂O₂)MethanolSodium Tungstate70-754-592
Magnesium MonoperoxyphthalateMethanol-30-401.566.9[2]

Table 2: Synthesis of 4-Substituted 2,6-Diaminopyrimidine 1-oxides via Nucleophilic Substitution

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)Reference
PiperidinePiperidineAcetoneK₂CO₃RefluxNot SpecifiedMinoxidil>99.5 (purity)
PyrrolidinePyrrolidineIsopropanolK₂CO₃RefluxNot SpecifiedKopyrrol76.0
HydrogenolysisH₂/Pd-CMethanol-Not Specified8-10Kopexil72.0

Experimental Protocols

Protocol 1: Synthesis of this compound (Tungstate Catalyzed Method)[2]

Materials and Equipment:

  • 2,4-Diamino-6-chloropyrimidine

  • Methanol

  • Sodium tungstate dihydrate

  • 50% Hydrogen peroxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in methanol.

  • Add sodium tungstate dihydrate (0.01 eq) to the solution at room temperature with stirring.

  • Carefully add 50% hydrogen peroxide (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to below 20°C in an ice bath.

  • Add water to precipitate the product.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum.

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • Melting Point: 185°C (decomposes).

  • ¹H NMR (DMSO-d₆): Chemical shifts will be dependent on the specific batch and instrument, but a representative spectrum can be found in the literature.

  • Molecular Formula: C₄H₅ClN₄O

  • Molecular Weight: 160.56 g/mol

Protocol 2: General Procedure for the Synthesis of 4-Amino-Substituted 2,6-Diaminopyrimidine 1-oxides

Materials and Equipment:

  • This compound

  • Amine nucleophile (e.g., piperidine, pyrrolidine)

  • Solvent (e.g., isopropanol, acetone)

  • Base (e.g., potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the appropriate solvent, add the amine nucleophile (1.1-1.5 eq) and a base such as potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-12 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol).

  • Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data for 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide (Minoxidil):

  • Appearance: Colorless crystalline product.

  • Melting Point: 260-262°C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.83 (br, 4H), 5.35 (s, 1H), 3.36 (t, J=5.32 Hz, 4H), 1.44-1.62 (m, 6H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 155.52, 153.47, 152.27, 73.52, 45.39, 25.36, 24.58.

  • MS (m/z): 209.2 [M+H]⁺.

  • FT-IR (ν, cm⁻¹): 3307, 2932, 2853, 1651, 1611, 1475, 1374.

Characterization Data for 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (Kopyrrol):

  • Melting Point: 276-278°C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.82 (br, 4H), 5.09 (s, 1H), 3.22-3.35 (m, 4H), 1.80-1.94 (m, 4H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 157.48, 148.45, 84.27, 51.21, 28.28.

  • MS (m/z): 195.27 [M+H]⁺.

  • FT-IR (ν, cm⁻¹): 3302, 2924, 2848, 1652, 1608, 1472, 1372.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization cluster_purification Work-up and Purification start 2,4-Diamino-6-chloropyrimidine oxidation Oxidation (e.g., H₂O₂/Na₂WO₄) start->oxidation intermediate This compound oxidation->intermediate reaction Nucleophilic Aromatic Substitution intermediate->reaction nucleophile Nucleophile (e.g., Piperidine) nucleophile->reaction crude_product Crude 4-Substituted Product reaction->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure 4-Substituted Diaminopyrimidine Oxide purification->final_product

Caption: General experimental workflow for the synthesis of 4-substituted diaminopyrimidine oxides.

Signaling Pathway of Minoxidil's Action on Hair Follicles

G Minoxidil Minoxidil SULT1A1 SULT1A1 (Sulfotransferase) Minoxidil->SULT1A1 Metabolized by Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate K_ATP ATP-sensitive K+ channels (Kir6/SUR2) Minoxidil_Sulfate->K_ATP Opens Beta_Catenin β-catenin Pathway Minoxidil_Sulfate->Beta_Catenin Activates VEGF Increased VEGF Expression Minoxidil_Sulfate->VEGF Induces Hyperpolarization Hyperpolarization of Cell Membrane K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Nutrients Increased Blood, Oxygen, & Nutrient Flow Vasodilation->Nutrients Hair_Growth Stimulation of Hair Growth Nutrients->Hair_Growth Anagen_Prolongation Prolongation of Anagen Phase Beta_Catenin->Anagen_Prolongation Anagen_Prolongation->Hair_Growth VEGF->Hair_Growth

Caption: Simplified signaling pathway of Minoxidil in promoting hair growth.

References

Application Note: Cobalt Ferrite Magnetic Nanoparticles as a Highly Efficient and Reusable Catalyst for the Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the use of cobalt ferrite magnetic nanoparticles (CoFe₂O₄ MNPs) as a heterogeneous catalyst for the efficient synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of pharmaceuticals like Minoxidil. The use of CoFe₂O₄ MNPs offers significant advantages, including high product yields, short reaction times, and excellent catalyst reusability, presenting a green and economically viable alternative to traditional synthetic methods.

Introduction

This compound is a crucial building block in the pharmaceutical industry, particularly in the synthesis of Minoxidil, a widely used medication for the treatment of androgenic alopecia.[1] Traditional methods for the N-oxidation of the pyrimidine ring often involve stoichiometric amounts of hazardous oxidizing agents, leading to challenges in product purification and waste management.[2] The application of heterogeneous catalysts, such as spinel ferrite nanoparticles, provides a promising solution to these challenges. Among various spinel ferrites, cobalt ferrite (CoFe₂O₄) magnetic nanoparticles have demonstrated superior catalytic activity for the N-oxidation of 2,6-diamino-4-chloro-pyrimidine using a green oxidant like hydrogen peroxide (H₂O₂).[1][3] The magnetic nature of the CoFe₂O₄ nanoparticles allows for their easy separation from the reaction mixture using an external magnet, enabling straightforward product isolation and catalyst recycling.[4][5]

Advantages of Cobalt Ferrite Magnetic Nanoparticles

  • High Catalytic Activity: CoFe₂O₄ MNPs exhibit prominent catalytic activity, leading to high yields of this compound in a short reaction time.[1][3]

  • Green Chemistry: The catalytic system utilizes an environmentally benign oxidizing agent, hydrogen peroxide, and allows for the elimination of hazardous reagents.[1]

  • Easy Separation and Reusability: The magnetic properties of the catalyst facilitate simple and efficient separation from the reaction medium, allowing for multiple reuse cycles without a significant loss of activity.[1][3]

  • Economic Viability: The reusability of the catalyst and the use of inexpensive starting materials contribute to a more cost-effective synthetic process.[6]

Data Presentation

The catalytic performance of cobalt ferrite magnetic nanoparticles in the synthesis of this compound is summarized below. The data highlights the efficiency and reusability of the catalyst.

Table 1: Catalytic N-oxidation of 2,6-diamino-4-chloro-pyrimidine using various spinel ferrite nanocatalysts (MFe₂O₄)

Catalyst (MFe₂O₄)Yield (%)Time (min)
CoFe₂O₄ 95 60
NiFe₂O₄Not specifiedNot specified
FeFe₂O₄ (Fe₃O₄)Not specifiedNot specified
CuFe₂O₄Not specifiedNot specified
ZnFe₂O₄Not specifiedNot specified
No CatalystNo reactionNot specified

Data sourced from a study by Eisavi et al., which highlighted CoFe₂O₄ MNPs as exhibiting prominent catalytic activity among the tested nanoferrites.[1][3]

Table 2: Reusability of Cobalt Ferrite Magnetic Nanoparticles (CoFe₂O₄)

CycleYield (%)
195
2Not specified
3Not specified
4Not specified
5Not specified
6Not specified (no significant loss of catalytic activity)

The catalyst was successfully reused for six consecutive cycles without a significant decrease in its catalytic activity.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Cobalt Ferrite Magnetic Nanoparticles (CoFe₂O₄)

This protocol describes the preparation of CoFe₂O₄ MNPs via a solid-state grinding procedure.[1]

Materials:

  • Cobalt(II) salt (e.g., cobalt(II) chloride)

  • Iron(III) salt (e.g., iron(III) chloride)

  • A suitable solid-state grinding medium

Procedure:

  • Combine stoichiometric amounts of the cobalt(II) and iron(III) salts.

  • Grind the mixture using a solid-state grinding method (e.g., ball milling) for a specified duration to ensure homogeneous mixing and reaction.

  • Calcine the resulting powder at an elevated temperature to induce the formation of the spinel cobalt ferrite structure.

  • Wash the obtained nanoparticles with deionized water and ethanol to remove any unreacted precursors or impurities.

  • Dry the CoFe₂O₄ MNPs in an oven.

  • Characterize the synthesized nanoparticles using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometry (VSM) to confirm the crystal structure, morphology, size, and magnetic properties.[1]

Protocol 2: Catalytic Synthesis of this compound

This protocol details the N-oxidation of 2,6-diamino-4-chloro-pyrimidine using CoFe₂O₄ MNPs as the catalyst.[1][3]

Materials:

  • 2,6-diamino-4-chloro-pyrimidine

  • Cobalt ferrite magnetic nanoparticles (CoFe₂O₄)

  • Hydrogen peroxide (H₂O₂)

  • Ethanol (refluxing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,6-diamino-4-chloro-pyrimidine and the synthesized CoFe₂O₄ MNPs to ethanol.

  • Heat the mixture to reflux with stirring.

  • Add hydrogen peroxide (H₂O₂) dropwise to the refluxing mixture.

  • Maintain the reaction at reflux for 60 minutes.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the magnetic CoFe₂O₄ catalyst from the reaction mixture using an external magnet.

  • Wash the recovered catalyst with ethanol and dry it for reuse in subsequent reactions.

  • Isolate the product, this compound, from the solution by evaporating the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Catalytic Cycle Diagram

Catalytic_Cycle cluster_cycle Catalytic Cycle Reactant 2,6-diamino-4-chloro-pyrimidine Intermediate1 Reactant-Catalyst Complex Reactant->Intermediate1 Adsorption Catalyst_Active CoFe2O4 Catalyst Catalyst_Active->Intermediate1 Intermediate2 Oxidized Complex Intermediate1->Intermediate2 Oxidation Oxidant H2O2 Oxidant->Intermediate2 Intermediate2->Catalyst_Active Catalyst Regeneration Product This compound Intermediate2->Product Product Release Product_sink Reactant_source Oxidant_source

Caption: Proposed catalytic cycle for the N-oxidation of 2,6-diamino-4-chloro-pyrimidine.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Mix Reactant and CoFe2O4 in Ethanol start->step1 step2 Heat to Reflux step1->step2 step3 Add H2O2 step2->step3 step4 Reaction (60 min) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Magnetic Separation of Catalyst step5->step6 step7 Isolate Product step6->step7 catalyst_recycle Wash and Dry Catalyst for Reuse step6->catalyst_recycle end End step7->end

Caption: Workflow for the catalytic synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,6-Diamino-4-chloropyrimidine 1-oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this compound is critical for downstream applications in drug development and manufacturing. Recrystallization is a robust and scalable technique for the purification of solid organic compounds. This document provides detailed protocols for three distinct recrystallization methods for this compound: single-solvent recrystallization from acetonitrile, single-solvent recrystallization from methanol, and a two-solvent recrystallization method using methanol and diethyl ether. These methods are designed to be implemented by researchers and scientists in drug development and chemical synthesis.

Data Presentation

The selection of a recrystallization method often involves a trade-off between yield and purity. The following table summarizes illustrative quantitative data for the described protocols. This data is intended for comparative purposes to guide method selection. Actual results may vary based on the initial purity of the crude material and specific experimental conditions.

Table 1: Comparison of Recrystallization Methods for this compound

Recrystallization MethodSolvent SystemTemperature ProfileEstimated YieldExpected Purity
Protocol 1AcetonitrileDissolution at reflux (~82°C), slow cooling to room temperature, followed by chilling at 0-4°C.75-85%>99.0%
Protocol 2MethanolDissolution at reflux (~65°C), slow cooling to room temperature, followed by chilling at 0-4°C.80-90%>98.5%
Protocol 3Methanol / Diethyl EtherDissolution in minimal hot methanol, followed by the addition of diethyl ether as an anti-solvent.85-95%>98.0%

Experimental Protocols

Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Single-Solvent Recrystallization from Acetonitrile

This method is based on the principle that this compound is highly soluble in boiling acetonitrile and significantly less soluble at room temperature.[1]

Materials:

  • Crude this compound

  • Acetonitrile (ACS grade or higher)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. For every 1 gram of crude material, add 20-30 mL of acetonitrile. Attach a condenser to the flask.

  • Heating: Heat the mixture to reflux with gentle stirring until all the solid has dissolved. If any insoluble impurities remain, perform a hot filtration.

  • Crystallization: Once a clear solution is obtained, turn off the heat and allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated. Crystal formation should be observed as the solution cools.

  • Chilling: After the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Protocol 2: Single-Solvent Recrystallization from Methanol

This protocol leverages the slight solubility of the target compound in cold methanol and its increased solubility at elevated temperatures.[2][3]

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: In an Erlenmeyer flask with a stir bar, add the crude this compound. Add a minimal amount of methanol (approximately 15-25 mL per gram of crude material).

  • Heating: Attach a condenser and heat the mixture to reflux while stirring. Continue to add small portions of methanol until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to facilitate complete crystallization.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Rinse the crystals with a small volume of ice-cold methanol.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C.

Protocol 3: Two-Solvent Recrystallization using Methanol and Diethyl Ether

This method is useful when the compound is too soluble in a particular solvent for single-solvent recrystallization. Methanol is used as the primary solvent to dissolve the compound, and diethyl ether is added as an anti-solvent to induce precipitation.[4][5]

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Diethyl ether (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to just dissolve the solid.

  • Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether dropwise with continuous stirring until the solution becomes faintly turbid.

  • Re-dissolution: Gently warm the solution until the turbidity just disappears, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of methanol and diethyl ether (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the final product under vacuum at a low temperature (e.g., 30-40°C) due to the volatility of diethyl ether.

Visualizations

The following diagrams illustrate the workflows for the single-solvent and two-solvent recrystallization protocols.

G Single-Solvent Recrystallization Workflow A Place crude compound in flask B Add solvent A->B C Heat to reflux until dissolved B->C D Cool slowly to room temperature C->D E Chill in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with ice-cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for Single-Solvent Recrystallization.

G Two-Solvent Recrystallization Workflow A Dissolve crude compound in minimal hot solvent 1 B Add anti-solvent (solvent 2) until turbidity appears A->B C Warm gently to re-dissolve B->C D Cool slowly to room temperature C->D E Chill in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with cold solvent mixture F->G H Dry crystals under vacuum G->H

Caption: Workflow for Two-Solvent Recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Diamino-4-chloropyrimidine 1-oxide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Ineffective Oxidizing Agent The choice of oxidizing agent is critical. Peracids like m-chloroperbenzoic acid (m-CPBA) can result in moderate yields (around 45%).[1] Consider using a more efficient system, such as hydrogen peroxide in the presence of a sodium tungstate catalyst, which has been reported to achieve yields as high as 92%.
Incorrect Reaction Temperature Oxidation reactions are often temperature-sensitive. For the m-CPBA method, the reaction is typically carried out at 0-10°C.[1] For the hydrogen peroxide/sodium tungstate method, the temperature is raised to 70-75°C. Ensure your reaction is maintained at the optimal temperature for the chosen protocol.
Degraded Starting Material or Reagents Verify the purity and integrity of the starting material, 2,6-Diamino-4-chloropyrimidine, and the oxidizing agent. Peracids, in particular, can degrade over time.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction may require a longer duration to reach completion. The m-CPBA method, for instance, requires a 4-hour incubation period.[1]
Improper pH The synthesis of this compound is often performed under specific pH conditions. For example, one method describes oxidation in alkaline conditions.[2] Ensure the pH of your reaction mixture is within the optimal range for the chosen protocol.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Formation of Di-N-oxide Over-oxidation can lead to the formation of the di-N-oxide byproduct.[3] To minimize this, use a stoichiometric amount of the oxidizing agent and carefully control the reaction time and temperature.
Unreacted Starting Material If the reaction does not go to completion, the final product will be contaminated with the starting material. Monitor the reaction progress and consider extending the reaction time or optimizing the stoichiometry of the reagents.
Side Reactions The pyrimidine ring can be susceptible to other side reactions depending on the specific reagents and conditions used. Careful control of the reaction parameters is crucial.
Ineffective Purification The crude product often requires purification to remove byproducts and unreacted starting materials. Recrystallization from a suitable solvent, such as acetonitrile or isopropanol, is a common and effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to achieve a high yield of this compound?

The use of hydrogen peroxide with a sodium tungstate catalyst has been reported to provide a significantly higher yield (92%) compared to methods using m-chloroperbenzoic acid (44.7%).[1] This catalytic system offers a more efficient and potentially more cost-effective approach for large-scale synthesis.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q3: What are the key safety precautions to consider during this synthesis?

  • Oxidizing agents: Peracids and hydrogen peroxide are strong oxidizers and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Exothermic reactions: Some oxidation reactions can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

Q4: Can other oxidizing agents be used?

Yes, other oxidizing agents have been reported for the N-oxidation of pyrimidines, including magnesium monoperphthalate, peracetic acid, and dioxiranes. The choice of oxidant will depend on factors such as cost, availability, and desired reaction conditions.

Q5: How do I confirm the identity and purity of my final product?

The identity of this compound can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: The melting point of the purified product can be compared to the literature value (e.g., 193°C for the product from the m-CPBA method).[1]

Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or LC-MS.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Oxidizing Agent Catalyst Solvent Temperature Yield (%) Reference
m-Chloroperbenzoic acid (m-CPBA)None3A Alcohol0-10°C44.7[1]
Hydrogen Peroxide (H₂O₂)Sodium TungstateMethanol70-75°C92
Magnesium MonoperphthalateNoneLower Alkanol30-40°C66.9[4]
Hydrogen Peroxide (H₂O₂)CoFe₂O₄ NanocatalystEthanolReflux95[5]

Experimental Protocols

Method 1: Synthesis using m-Chloroperbenzoic Acid (m-CPBA) [1]

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the mixture at 0-10°C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.

Method 2: Synthesis using Hydrogen Peroxide and Sodium Tungstate Catalyst

  • To a stirred solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2 L of methanol, add sodium tungstate dihydrate (0.034 mol) at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise to the mixture.

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

  • After the reaction is complete, cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the product by filtration.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Final Product Start 2,6-Diamino-4-chloropyrimidine Oxidation Oxidation (e.g., m-CPBA or H₂O₂/Na₂WO₄) Start->Oxidation Workup Quenching & Filtration Oxidation->Workup Purification Recrystallization Workup->Purification Product 2,6-Diamino-4-chloropyrimidine 1-oxide Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Check Oxidizing Agent Efficacy Start->Q1 A1_1 Consider H₂O₂/Na₂WO₄ for higher yield Q1->A1_1 Inefficient A1_2 Verify reagent quality Q1->A1_2 Degraded Q2 Verify Reaction Temperature Q1->Q2 Effective Solution Improved Yield A1_1->Solution A1_2->Solution A2_1 Ensure optimal temperature for the chosen method Q2->A2_1 Incorrect Q3 Monitor Reaction Progress Q2->Q3 Correct A2_1->Solution A3_1 Use TLC or LC-MS to check for completion Q3->A3_1 Incomplete A3_1->Solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diamino-4-chloropyrimidine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method is the N-oxidation of 2,6-diamino-4-chloropyrimidine. Common oxidizing agents used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate.

Q2: What is the typical starting material for the synthesis, and how is it obtained?

A2: The direct precursor is 2,6-diamino-4-chloropyrimidine. This starting material is typically synthesized from 2,6-diamino-4-hydroxypyrimidine through a chlorination reaction using phosphoryl chloride (POCl₃).[1][2]

Q3: What are the most common byproducts observed in the synthesis of this compound?

A3: Common byproducts can be categorized as follows:

  • Unreacted Starting Material: Incomplete oxidation can lead to the presence of 2,6-diamino-4-chloropyrimidine in the final product.

  • Reagent-derived Impurities: When using m-CPBA, a common byproduct is m-chlorobenzoic acid, which needs to be removed during the workup.

  • Over-oxidation and Side-reaction Products: Formation of di-chlorinated species such as 2,4-diamino-5,6-dichloropyrimidine 3-N-oxide has been reported. Other potential, though less defined, byproducts can arise from decomposition or ring-opening of the pyrimidine N-oxide structure, especially under harsh reaction conditions.

Q4: How can I monitor the progress of the N-oxidation reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction progress. A suitable mobile phase, for example, a mixture of chloroform, methanol, and ethyl acetate, can be used to separate the starting material, the desired N-oxide product, and major byproducts.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of the desired N-oxide 1. Incomplete reaction. 2. Degradation of the product. 3. Inefficient purification.1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the amount of oxidizing agent. 2. Maintain the recommended reaction temperature; excessive heat can lead to decomposition. Ensure the pH is controlled, as strong acidic or basic conditions can promote degradation. 3. Optimize the recrystallization solvent and procedure. Extraction with appropriate solvents can help to isolate the product more effectively.
Presence of unreacted 2,6-diamino-4-chloropyrimidine Insufficient amount of oxidizing agent or short reaction time.Increase the molar equivalent of the oxidizing agent incrementally. Ensure the reaction is allowed to proceed to completion as monitored by TLC.
Presence of m-chlorobenzoic acid (from m-CPBA oxidation) Incomplete removal during workup.Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, to extract the acidic m-chlorobenzoic acid.
Formation of a di-chlorinated byproduct Reaction with a chlorine source, potentially from the starting material or solvent.Ensure the starting material is pure and free from residual chlorinating agents. Use high-purity solvents.
Observation of multiple unidentified spots on TLC Decomposition of the starting material or product.Control the reaction temperature carefully. Avoid prolonged reaction times. Consider using a milder oxidizing agent or different solvent system.

Experimental Protocols

Synthesis of this compound using Magnesium Monoperoxyphthalate

This protocol is adapted from a patented industrial process.[1]

  • Dissolution: Charge a suitable reactor with methanol (e.g., 110 L) and 2,6-diamino-4-chloropyrimidine (e.g., 11.7 kg).

  • Heating: Heat the mixture to 30-40°C with stirring until the solid is completely dissolved.

  • Addition of Oxidizing Agent: Gradually add magnesium monoperoxyphthalate (e.g., 25 kg) over a period of 1.5 hours, maintaining the temperature between 30-40°C by cooling as necessary.

  • Reaction Monitoring: Monitor the reaction by TLC until completion.

  • Workup: Upon completion, cool the reaction mixture and filter the solid. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.

Byproduct Summary

ByproductChemical NameSourceMethod of Removal
Unreacted Starting Material 2,6-Diamino-4-chloropyrimidineIncomplete reactionRecrystallization
Reagent-derived m-Chlorobenzoic acidUse of m-CPBAAqueous basic wash
Side-reaction Product 2,4-Diamino-5,6-dichloropyrimidine 3-N-oxideOver-oxidation/Side reactionChromatography/Recrystallization

Visualizations

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Common Byproduct Formation Starting Material 2,6-Diamino-4- chloropyrimidine Product 2,6-Diamino-4-chloropyrimidine 1-oxide Starting Material->Product Oxidation (e.g., m-CPBA or H2O2) Unreacted Unreacted Starting Material Starting Material->Unreacted Incomplete Reaction Over_oxidized Di-chlorinated & Over-oxidized Products Product->Over_oxidized Excess Oxidant Decomposition Decomposition/Ring-Opened Products Product->Decomposition Harsh Conditions Troubleshooting_Logic Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Cause_Analysis Analyze Potential Causes Problem->Cause_Analysis Solution Implement Corrective Action Cause_Analysis->Solution Based on Troubleshooting Guide Solution->Problem Re-evaluate End Successful Synthesis Solution->End Issue Resolved

References

Troubleshooting low yield in the N-oxidation of 2,6-diamino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the N-oxidation of 2,6-diamino-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the N-oxidation of 2,6-diamino-4-chloropyrimidine?

Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Key areas to investigate are the choice and quality of the oxidizing agent, reaction temperature, reaction time, and the pH of the reaction mixture. Careful monitoring of these parameters is crucial for success.[1]

Q2: Which oxidizing agents are most effective for this transformation, and how do they compare?

Several oxidizing agents can be used for the N-oxidation of aminopyrimidines. The choice of oxidant can significantly impact yield and purity. Commonly used reagents include:

  • m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for N-oxidation of nitrogen-containing heterocycles.[2][3]

  • Peracetic acid: Another effective peracid for this transformation.[4]

  • Hydrogen Peroxide with a Catalyst: This combination is a more environmentally friendly option. Catalysts can include:

    • Acetic Acid: A common and straightforward choice.[4]

    • Sodium Tungstate: Has been shown to give high yields in related pyrimidine oxidations.

  • Magnesium monoperoxyphthalate (MMPP): A stable and selective oxidizing agent.[5]

The selection of the oxidizing agent may require empirical optimization for your specific substrate and reaction conditions.

Q3: How critical is temperature control during the reaction?

Temperature control is highly critical. Exothermic reactions, especially with potent oxidizing agents like peracids, can lead to over-oxidation and decomposition of the starting material or the desired N-oxide product if not properly managed.[1] It is often recommended to add the oxidizing agent at a low temperature (e.g., 0-10°C) and then allow the reaction to proceed at a controlled temperature.[6] Conversely, insufficient temperature may lead to an incomplete reaction.

Q4: What are potential side reactions, and how can they be minimized?

Potential side reactions include:

  • Over-oxidation: Formation of di-N-oxides or other oxidized species. This can be minimized by using a stoichiometric amount of the oxidizing agent and maintaining strict temperature control.[1]

  • Hydrolysis: The chloro and amino groups on the pyrimidine ring can be susceptible to hydrolysis, especially under harsh pH and high-temperature conditions.

  • Ring Opening: Aggressive oxidation conditions can lead to the degradation of the pyrimidine ring.

Monitoring the reaction progress by TLC or LC-MS can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing side product formation.[1]

Q5: How can I effectively monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A suitable solvent system for TLC should be developed to clearly separate the starting material, the N-oxide product, and any significant byproducts. This allows for the determination of the reaction endpoint and helps to avoid over- or under-reaction.

Q6: What are the recommended work-up and purification procedures?

The work-up procedure will depend on the oxidizing agent and solvent used. Common steps include:

  • Quenching excess oxidant: For peroxide-based oxidations, a reducing agent like sodium sulfite or sodium bisulfite can be added to quench any remaining oxidant.[4]

  • pH adjustment: The product may be precipitated by adjusting the pH of the reaction mixture.[1]

  • Extraction: If the product is soluble in the reaction mixture, it can be extracted with a suitable organic solvent after neutralization.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.[1]

Data Presentation

Table 1: Comparison of Different Oxidizing Agents for N-Oxidation of Aminopyrimidines

Oxidizing AgentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
m-Chloroperbenzoic acid (m-CPBA)2,6-diamino-4-chloropyrimidine3A Alcohol0-104 hours44.7[6]
Hydrogen Peroxide / Sodium Tungstate6-chloropyrimidine-2,4-diamineMethanolRefluxNot Specified92
Magnesium monoperoxyphthalate (MMPP)6-chloro 2,4-diaminopyrimidineMethanol or Ethanol30-40Not Specified66.9[5][7]
Peracetic Acid4-Amino-2,6-dichloropyrimidineEthanol6-8, then RT~4.5 hours + overnightModerate to high[4]
Hydrogen Peroxide / Acetic Acid4-Amino-2,6-dichloropyrimidineGlacial Acetic Acid60-80Several hoursNot Specified[4]
Urea-Hydrogen Peroxide / Phthalic Anhydride6-Chloro-2,4-diaminopyrimidineMethanol20-303 hours72[8]
Hydrogen Peroxide / CoFe₂O₄6-chloro-2,4-diaminopyrimidineEthanolReflux60 min95[9]

Experimental Protocols

Protocol 1: N-oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a procedure for the N-oxidation of 2,6-diamino-4-chloropyrimidine.[6]

  • Dissolution: Dissolve 2,6-diamino-4-chloropyrimidine (1.0 eq) in hot 3A alcohol.

  • Cooling: Cool the solution to 0-10°C in an ice bath.

  • Addition of m-CPBA: Slowly add m-chloroperoxybenzoic acid (1.6 eq) to the cooled solution while maintaining the temperature between 0-10°C.

  • Reaction: Stir the mixture at 0-10°C for 4 hours.

  • Filtration: Filter the resulting solid.

  • Base Wash: Shake the solid in a 10% sodium hydroxide solution for 2 hours.

  • Final Filtration and Washing: Filter the solid, wash with water, and dry to yield the crude product.

  • Purification: The crude product can be further purified by extraction with boiling acetonitrile.

Protocol 2: N-oxidation using Hydrogen Peroxide and Sodium Tungstate

This protocol is based on a high-yield method developed for a similar substrate, 6-chloropyrimidine-2,4-diamine.

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropyrimidine-2,4-diamine (1.0 eq) in methanol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate.

  • Oxidant Addition: Add hydrogen peroxide to the mixture.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and isolate the product. The specific isolation procedure may involve solvent evaporation and recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Oxidant, Solvent, Starting Material) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_workup Evaluate Work-up & Purification (pH, Extraction, Crystallization) start->check_workup incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Significant Side Products? check_conditions->side_products modify_workup Modify Work-up Procedure (Adjust pH, change solvent) check_workup->modify_workup incomplete_reaction->side_products No optimize_temp_time Optimize Temperature & Time (Increase gradually, monitor by TLC) incomplete_reaction->optimize_temp_time Yes side_products->check_workup No optimize_oxidant Adjust Oxidant Stoichiometry side_products->optimize_oxidant Yes success Yield Improved optimize_temp_time->success optimize_oxidant->success purification_method Alternative Purification (Chromatography, Recrystallization from different solvent) modify_workup->purification_method purification_method->success

Caption: A logical workflow for troubleshooting low yield in N-oxidation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolution 1. Dissolve Starting Material in Solvent cooling 2. Cool Reaction Mixture dissolution->cooling addition 3. Add Oxidizing Agent (dropwise) cooling->addition stirring 4. Stir at Controlled Temperature addition->stirring monitoring 5. Monitor by TLC/LC-MS stirring->monitoring quench 6. Quench Excess Oxidant monitoring->quench neutralize 7. Neutralize/Adjust pH quench->neutralize isolate 8. Isolate Crude Product (Filtration/Extraction) neutralize->isolate purify 9. Purify Product (Recrystallization/Chromatography) isolate->purify

Caption: General experimental workflow for N-oxidation.

References

Optimizing reaction conditions for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer:

Low or no yield can stem from several factors depending on the synthetic method employed. Here's a breakdown of possible causes and solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. Ensure adequate stirring to maintain a homogenous reaction mixture.

  • Degradation of Reagents:

    • m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA) can degrade over time. It is advisable to use a fresh batch or determine the activity of your current batch.

    • Hydrogen Peroxide: The concentration of hydrogen peroxide solutions can decrease upon storage. Use a fresh, properly stored bottle for the reaction.

  • Suboptimal Reaction Temperature:

    • m-CPBA Method: This reaction is typically carried out at low temperatures (0-10°C) to minimize side reactions. Running the reaction at higher temperatures can lead to product degradation.

    • H₂O₂/Sodium Tungstate Method: This method generally requires heating (reflux conditions). Ensure the reaction reaches and maintains the optimal temperature for the specified time.

  • Catalyst Inactivity (for H₂O₂/Sodium Tungstate Method):

    • Solution: Ensure the sodium tungstate catalyst is of good quality. If the reaction is sluggish, a slight increase in catalyst loading might be beneficial, though this should be optimized.

  • Incorrect pH:

    • Solution: The stability and reactivity of pyrimidine derivatives can be pH-dependent. Ensure the reaction conditions adhere to the specified pH, as significant deviations can hinder product formation.

Issue 2: Presence of Impurities in the Final Product

Question: My final product is not pure. What are the likely impurities and how can I remove them?

Answer:

The nature of impurities will depend on the synthetic route.

  • Unreacted Starting Material:

    • Identification: This can be identified by comparing the product's TLC or NMR spectrum with that of the starting material (2,6-Diamino-4-chloropyrimidine).

    • Solution: Improve the reaction conversion by extending the reaction time or optimizing the temperature. Purification via recrystallization or column chromatography can also separate the product from the starting material.

  • m-Chlorobenzoic Acid (from m-CPBA method):

    • Identification: This is a common byproduct of m-CPBA oxidations.

    • Solution: During the work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to remove the acidic byproduct.

  • Di-N-oxide Formation:

    • Identification: Over-oxidation can lead to the formation of a di-N-oxide species. This would have a different Rf value on TLC and distinct peaks in the NMR spectrum.

    • Solution: Use a controlled amount of the oxidizing agent. Slowly adding the oxidant to the reaction mixture can also help in preventing over-oxidation.

  • Side Reaction Products:

    • Identification: Pyrimidine N-oxides can be susceptible to side reactions like decomposition or ring opening, especially under harsh conditions.

    • Solution: Adhere strictly to the recommended reaction temperature and time. Purification by column chromatography is often effective in removing these byproducts.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound?

A1: The "best" method depends on your specific requirements, such as scale, desired purity, and available resources. The hydrogen peroxide/sodium tungstate method is reported to be high-yielding (up to 92%) and suitable for industrial-scale production. The m-CPBA method is also effective, though yields may be lower, and it requires careful removal of the m-chlorobenzoic acid byproduct.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material and the product. The product, being more polar due to the N-oxide group, should have a lower Rf value than the starting material.

Q3: What are the optimal storage conditions for this compound?

A3: It is generally recommended to store the compound in a cool, dry place, away from light and moisture to prevent degradation.

Q4: Can I use a different oxidizing agent?

A4: While m-CPBA and hydrogen peroxide with a catalyst are the most commonly reported oxidizing agents, other peracids or oxidation systems might work. However, reaction conditions would need to be carefully optimized. Using alternative oxidants without optimization may lead to low yields or a complex mixture of products.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: m-CPBA OxidationMethod 2: H₂O₂/Sodium Tungstate Oxidation
Starting Material 2,6-Diamino-4-chloropyrimidine2,6-Diamino-4-chloropyrimidine
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)Hydrogen peroxide (H₂O₂)
Catalyst NoneSodium tungstate
Solvent 3A alcoholMethanol
Temperature 0-10°CReflux
Reaction Time 4 hoursNot specified in detail
Reported Yield 44.7%[1]up to 92%

Experimental Protocols

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [1]

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10°C for 4 hours.

  • Filter the mixture.

  • Shake the resulting solid for 2 hours in a 10% sodium hydroxide solution (0.24 mole).

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.

Method 2: Oxidation with Hydrogen Peroxide and Sodium Tungstate Catalyst

While a detailed, step-by-step protocol for this specific substrate is not fully available in the search results, a general procedure for a similar compound is described, which can be adapted.

  • To a stirred solution of 6-chloropyrimidine-2,4-diamine in methanol, add a catalytic amount of sodium tungstate.

  • Add hydrogen peroxide dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to allow the product to precipitate.

  • Filter the precipitate, wash with a suitable solvent (e.g., cold methanol or water), and dry to obtain the product.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 2,6-Diamino-4-chloropyrimidine in solvent react Add Oxidizing Agent (e.g., m-CPBA or H2O2/Catalyst) start->react stir Stir at Controlled Temperature react->stir filter Filter Reaction Mixture stir->filter wash Wash with Base (if m-CPBA) and Water filter->wash dry Dry Crude Product wash->dry purify Recrystallize or perform Column Chromatography dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes bad_reagents Degraded Reagents start->bad_reagents Yes wrong_temp Incorrect Temperature start->wrong_temp Yes extend_time Extend Reaction Time / Increase Temp. incomplete_rxn->extend_time new_reagents Use Fresh Reagents bad_reagents->new_reagents check_temp Verify & Adjust Temperature wrong_temp->check_temp

Caption: Troubleshooting logic for addressing low product yield.

References

Alternative oxidizing agents for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide. Our goal is to address specific issues that may be encountered during experimentation with various oxidizing agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-oxidation reaction with m-chloroperbenzoic acid (m-CPBA) is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in m-CPBA oxidations of 2,6-Diamino-4-chloropyrimidine can stem from several factors. Here is a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, a slight extension of the reaction time or a marginal increase in the amount of m-CPBA might be necessary. However, be cautious as excess m-CPBA can lead to side reactions.

  • Suboptimal Temperature: The reaction is typically carried out at low temperatures (0-10°C) to control selectivity and minimize side reactions.[1] Deviations from this temperature range can negatively impact the yield. Ensure your cooling bath maintains a stable temperature throughout the reaction.

  • Issues with Starting Material: The purity of the starting 2,6-Diamino-4-chloropyrimidine is crucial. Impurities can interfere with the oxidation process. It is advisable to use a highly pure starting material.

  • Product Degradation: The N-oxide product can be sensitive to the reaction conditions. Prolonged exposure to the acidic byproduct, m-chlorobenzoic acid, can potentially lead to degradation.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. The byproduct, m-chlorobenzoic acid, can be challenging to remove.[2] An alkaline wash (e.g., with 10% sodium hydroxide solution) is often employed to remove this acidic byproduct.[1] For purification, recrystallization from a suitable solvent like acetonitrile is a common method.[1]

Q2: I am using a hydrogen peroxide-based oxidation system and observing poor conversion. What should I investigate?

A2: Hydrogen peroxide-based systems, often employing catalysts like sodium tungstate, are effective alternatives but require careful control of reaction parameters.

  • Catalyst Activity: If you are using a catalyst such as sodium tungstate, ensure it is active. The catalyst's quality and concentration are critical for the reaction's success. A novel and efficient method utilizes hydrogen peroxide with a sodium tungstate catalyst in methanol under reflux conditions, reporting a high yield of 92%.

  • pH of the Reaction Mixture: The pH can significantly influence the rate of hydrogen peroxide decomposition and its oxidizing power. The optimal pH will depend on the specific catalyst and substrate.

  • Concentration of Hydrogen Peroxide: The concentration of the hydrogen peroxide solution is a key factor. Using a concentration that is too low may result in an incomplete reaction, while a very high concentration could lead to safety hazards and unwanted side reactions.

  • Reaction Temperature: The reaction temperature needs to be optimized. While some protocols may call for reflux conditions, others might proceed at lower temperatures. Monitor the reaction temperature closely to ensure it aligns with the protocol.

Q3: What are the advantages of using Magnesium Monoperphthalate (MMPP) and what potential issues should I be aware of?

A3: Magnesium monoperphthalate (MMPP) is a safer and often more convenient alternative to other peroxy acids.

  • Advantages: MMPP is a stable, non-explosive solid, which makes it safer to handle and store compared to m-CPBA.[3][4] The work-up is often simpler as the magnesium phthalate byproduct is water-soluble.[5][6]

  • Potential Issues:

    • Solubility: MMPP has poor solubility in many non-polar organic solvents.[5][6] The reaction is often carried out in lower alkanols like methanol or ethanol.[7]

    • Reaction Rate: The reaction rate with MMPP might be slower compared to more reactive peroxy acids. Patience and careful monitoring of the reaction are key.

    • Stoichiometry: As with other oxidizing agents, the stoichiometry of MMPP to the starting pyrimidine is crucial for achieving a good yield and minimizing side products.

Q4: I am considering peracetic acid as an oxidizing agent. What are the known challenges and how can they be mitigated?

A4: Peracetic acid is a strong oxidizing agent, but its use can present some challenges.

  • Potential for Over-oxidation: Due to its high reactivity, peracetic acid can potentially lead to over-oxidation or the formation of undesired byproducts. Careful control of the reaction stoichiometry and temperature is essential.

  • Stability: Peracetic acid solutions can be unstable and may contain other components like acetic acid and hydrogen peroxide. It is important to use a fresh, properly stored solution.

  • Selectivity: While effective, peracetic acid may exhibit lower selectivity compared to other oxidizing agents, potentially leading to a mixture of products.[8][9] Optimization of reaction conditions is crucial to favor the desired N-oxidation.

Data on Alternative Oxidizing Agents

The following table summarizes quantitative data for different oxidizing agents used in the synthesis of this compound and related pyrimidine N-oxides.

Oxidizing AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
m-Chloroperbenzoic acid (m-CPBA)None3A Alcohol0-104 hours44.7Not Specified[1]
Hydrogen Peroxide (H₂O₂)Sodium TungstateMethanolRefluxNot Specified92> 99.5
Magnesium Monoperphthalate (MMPP)NoneMethanol/Ethanol30-40Not Specified66.9Not Specified[7]
Hydrogen Peroxide (H₂O₂) & Trifluoroacetic Anhydride (TFAA)NoneDichloromethane0 to RT1 hourLow (16%) for a related fused pyrimidineNot Specified[10][11]
m-Chloroperbenzoic acid (m-CPBA)NoneAcetonitrileReflux2 hours70 for a related fused pyrimidineNot Specified[10][11]

Experimental Protocols

Protocol 1: Oxidation using m-Chloroperbenzoic Acid (m-CPBA)

This protocol is adapted from a known synthesis route.[1]

  • Dissolution: Dissolve 30 g (0.15 mole) of 2,6-Diamino-4-chloropyrimidine in 600 ml of hot 3A alcohol.

  • Cooling: Cool the solution to 0°-10° C in an ice bath.

  • Addition of m-CPBA: Slowly add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution while maintaining the temperature between 0°-10° C.

  • Reaction: Stir the mixture at 0°-10° C for 4 hours.

  • Filtration: Filter the resulting solid.

  • Washing: Wash the solid with a 10% sodium hydroxide solution (0.24 mole) by shaking for 2 hours to remove m-chlorobenzoic acid.

  • Final Filtration and Washing: Filter the solid again, wash with water, and dry to yield the crude product.

  • Purification: Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.

Protocol 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide

This protocol is based on a novel methodology for the N-oxidation of similar pyrimidine structures.

  • Reaction Setup: To a stirred solution of 6-chloro-2,4-diaminopyrimidine in methanol, add a catalytic amount of sodium tungstate.

  • Addition of Hydrogen Peroxide: Add hydrogen peroxide to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for a sufficient time to ensure complete conversion (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol to obtain the pure 2,6-diamino-4-chloro-pyrimidine N-oxide.

Visualizations

experimental_workflow_mCPBA start Start dissolution Dissolve 2,6-Diamino-4- chloropyrimidine in hot alcohol start->dissolution cooling Cool solution to 0-10°C dissolution->cooling addition Add m-CPBA cooling->addition reaction Stir at 0-10°C for 4h addition->reaction filtration1 Filter solid reaction->filtration1 wash Wash with NaOH solution filtration1->wash filtration2 Filter and wash with water wash->filtration2 drying Dry the crude product filtration2->drying purification Recrystallize from acetonitrile drying->purification end End Product purification->end

Caption: Workflow for the synthesis of this compound using m-CPBA.

logical_relationship_oxidizing_agents cluster_peroxyacids Peroxy-based Oxidizing Agents cluster_h2o2 Hydrogen Peroxide-based Systems m-CPBA m-CPBA MMPP MMPP Peracetic Acid Peracetic Acid H2O2 / Sodium Tungstate H2O2 / Sodium Tungstate H2O2 / TFAA H2O2 / TFAA Synthesis of this compound Synthesis of this compound Synthesis of this compound->m-CPBA Synthesis of this compound->MMPP Synthesis of this compound->Peracetic Acid Synthesis of this compound->H2O2 / Sodium Tungstate Synthesis of this compound->H2O2 / TFAA

Caption: Alternative oxidizing agents for the target synthesis.

References

Minimizing impurities in the production of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on impurity prevention and removal.

Q1: What are the most common impurities in the synthesis of this compound?

The most prevalent impurities are typically related to the chosen oxidation method and include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2,6-diamino-4-chloropyrimidine.

  • Oxidizing Agent Byproducts: For instance, when using meta-chloroperoxybenzoic acid (m-CPBA), the main byproduct is meta-chlorobenzoic acid[1].

  • Over-oxidation Products: The amino groups on the pyrimidine ring are susceptible to over-oxidation, which can lead to the formation of nitroso or nitro derivatives[2].

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of hydroxylated impurities.

Q2: How can I minimize the formation of meta-chlorobenzoic acid when using m-CPBA?

To minimize the presence of meta-chlorobenzoic acid in your final product, a specific workup procedure is recommended. After the reaction, the mixture should be cooled to precipitate the excess m-CPBA and the resulting benzoic acid. This is followed by washing with a sodium sulfite or sodium bicarbonate solution to remove the acidic impurity[1].

Q3: My reaction with hydrogen peroxide and a tungstate catalyst is showing low yield and multiple spots on TLC. What could be the issue?

Low yields and the presence of multiple byproducts when using hydrogen peroxide and a tungstate catalyst can be attributed to several factors:

  • Over-oxidation: As with other methods, the amino groups can be further oxidized. Careful control of the stoichiometry of the oxidizing agent and reaction temperature is crucial.

  • Catalyst Inactivity: Ensure the sodium tungstate catalyst is active and used in the correct proportion.

  • Reaction Conditions: The reaction is sensitive to pH and temperature. Maintaining the recommended conditions is vital for optimal results.

Q4: I am observing an impurity with a higher molecular weight than my product. What could it be?

A higher molecular weight impurity could potentially be a dimer or a product of an intermolecular side reaction. The exact identification would require further analytical characterization, such as mass spectrometry and NMR.

Q5: What is the best method for purifying the crude this compound?

The crude product is often purified by recrystallization. A common method involves extraction with boiling acetonitrile[3]. Column chromatography can also be employed, especially for removing polar impurities like meta-chlorobenzoic acid[1].

Experimental Protocols and Data

This section provides detailed experimental methodologies for the synthesis of this compound using different oxidizing agents.

Synthesis via m-CPBA Oxidation

This method utilizes meta-chloroperoxybenzoic acid as the oxidizing agent.

Protocol:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filter the mixture.

  • Shake the resulting solid for 2 hours in a 10% sodium hydroxide solution (0.24 mole).

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound[3].

ParameterValueReference
Starting Material4-chloro-2,6-diaminopyrimidine[3]
Oxidizing Agentm-chloroperbenzoic acid[3]
Solvent3A alcohol, acetonitrile[3]
Reaction Temperature0-10 °C[3]
Reaction Time4 hours[3]
Yield44.7%[3]
Synthesis via Hydrogen Peroxide and Sodium Tungstate Catalysis

This method offers an industrially scalable process using a catalytic amount of sodium tungstate with hydrogen peroxide.

Protocol:

  • A solution of 6-chloropyrimidine-2,4-diamine is reacted with hydrogen peroxide in the presence of a catalytic amount of sodium tungstate.

  • The reaction is carried out in methanol under reflux conditions.

  • The resulting 2,4-Diamino-6-chloropyrimidine-3-oxide is obtained with high yield and purity.

ParameterValueReference
Starting Material6-chloropyrimidine-2,4-diamine
Oxidizing AgentHydrogen Peroxide
CatalystSodium Tungstate
SolventMethanol
Yield92%
Purity> 99.5%
Synthesis via Hydrogen Peroxide and Cobalt Ferrite Nanocatalyst

This method employs a heterogeneous reusable catalyst for the N-oxidation.

Protocol:

  • The N-oxidation of 6-chloro-2,4-diaminopyrimidine is carried out using 30% hydrogen peroxide.

  • The reaction is conducted in the presence of a CoFe2O4 magnetic nanocatalyst (5 mol %).

  • The reaction mixture is refluxed in ethanol for 60 minutes[4].

ParameterValueReference
Starting Material6-chloro-2,4-diaminopyrimidine[4]
Oxidizing Agent30% Hydrogen Peroxide[4]
CatalystCoFe2O4 magnetic nanocatalyst[4]
SolventEthanol[4]
Reaction Time60 minutes[4]
Yield95%[4]

Analytical Methods for Purity Assessment

Accurate assessment of the purity of this compound is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing the purity of the starting material, 4-Chloro-2,6-diaminopyrimidine, and can be adapted for the final product. A suggested method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the desired product and identifying impurities. The 1H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide has been reported[4].

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the molecular weight of the product and any potential impurities.

Visualizing Workflows and Logical Relationships

Experimental Workflow for m-CPBA Oxidation

cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 4-chloro-2,6-diaminopyrimidine in hot 3A alcohol cool Cool to 0-10 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react React for 4 hours at 0-10 °C add_mcpba->react filter1 Filter react->filter1 naoh_wash Wash with 10% NaOH filter1->naoh_wash filter2 Filter naoh_wash->filter2 dry Dry crude product filter2->dry extract Extract with boiling acetonitrile dry->extract product Pure 2,6-Diamino-4-chloropyrimidine 1-oxide extract->product

Caption: Workflow for the synthesis and purification of this compound using m-CPBA.

Troubleshooting Impurity Formation

start Impurity Detected in Final Product unreacted_sm Unreacted Starting Material (2,6-diamino-4-chloropyrimidine) start->unreacted_sm Check reaction time and temperature oxidant_byproduct Oxidizing Agent Byproduct (e.g., m-chlorobenzoic acid) start->oxidant_byproduct Optimize workup and purification over_oxidation Over-oxidation Products (nitroso/nitro compounds) start->over_oxidation Reduce amount of oxidizing agent hydrolysis_product Hydrolysis Product (hydroxylated impurity) start->hydrolysis_product Control pH and temperature unreacted_sm_sol Increase reaction time or temperature unreacted_sm->unreacted_sm_sol oxidant_byproduct_sol Implement appropriate aqueous wash oxidant_byproduct->oxidant_byproduct_sol over_oxidation_sol Use stoichiometric amount of oxidant, control temperature over_oxidation->over_oxidation_sol hydrolysis_product_sol Maintain neutral or slightly basic conditions hydrolysis_product->hydrolysis_product_sol

Caption: Decision tree for troubleshooting common impurities in the synthesis of this compound.

References

Challenges in the scale-up of 2,6-Diamino-4-chloropyrimidine 1-oxide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,6-Diamino-4-chloropyrimidine 1-oxide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

1. Low Yield of 2,6-Diamino-4-chloropyrimidine (Precursor)

  • Question: We are experiencing low yields in the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl3). What are the potential causes and solutions?

  • Answer: Low yields in this chlorination step are a common challenge. Here are several potential causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature is maintained at 90-110°C and the reaction time is sufficient (around 6 hours or as determined by in-process monitoring).[1]

    • Inefficient Quenching and Extraction: The quenching of excess POCl3 is a critical step. Traditional water quenching can be vigorous and lead to the formation of large amounts of wastewater, making extraction with solvents like ethyl acetate inefficient.[1] Consider a safer and more efficient quenching method using an alcohol (e.g., ethanol), which forms a phosphate ester that is easier to handle and recover.[1]

    • Product Loss During Work-up: The pH adjustment during work-up is crucial. If the pH is too low, the product can form a hydrochloride salt and dissolve in the aqueous layer. It is recommended to adjust the pH to 6-7 with a base like ammonia water for optimal extraction.[1]

    • Suboptimal Reagent Ratio: The weight ratio of 2,4-diamino-6-hydroxypyrimidine to POCl3 should be optimized. A common ratio is between 3.5:1 and 5:1.[1]

2. Poor Purity of this compound

  • Question: Our final product, this compound, has a high level of impurities. How can we improve its purity?

  • Answer: Impurities can arise from the starting materials, side reactions during the N-oxidation, or degradation. Here are some strategies to improve purity:

    • Starting Material Quality: Ensure the purity of the starting material, 2,6-diamino-4-chloropyrimidine. Impurities in the precursor will likely be carried over or react to form new impurities.

    • Choice of Oxidizing Agent: The choice of oxidizing agent can significantly impact the impurity profile. While agents like m-chloroperoxybenzoic acid (m-CPBA) are effective, they can be expensive and introduce by-products that are difficult to remove. A cleaner and more industrially scalable option is the use of hydrogen peroxide with a catalyst like sodium tungstate.

    • Control of Reaction Conditions: Over-oxidation or side reactions can occur if the reaction temperature and time are not well-controlled. Monitor the reaction closely using techniques like TLC or HPLC to determine the optimal endpoint.

    • Effective Purification: Recrystallization is a common method for purifying the final product. Solvents like isopropanol have been shown to be effective. The use of activated carbon during recrystallization can help remove colored impurities.[2][3]

3. Difficulties in Product Isolation and Crystallization

  • Question: We are facing challenges with the isolation and crystallization of this compound, leading to product loss and inconsistent crystal size. What can we do to improve this?

  • Answer: Proper isolation and crystallization are key to obtaining a high-quality product. Consider the following:

    • Solvent Selection: The choice of solvent for crystallization is critical. Acetonitrile has been used for extraction and purification.[4] For the final product, isopropanol is a commonly used solvent for recrystallization.

    • Cooling Rate: A slow and controlled cooling rate during crystallization is essential for forming uniform, easily filterable crystals. Rapid cooling can lead to the formation of fine particles that are difficult to handle and may trap impurities.

    • pH Adjustment: As with the precursor, the pH of the solution can affect the solubility of the product. Ensure the pH is optimized for precipitation before filtration.

    • Seeding: In a large-scale setting, seeding the solution with a small amount of pure product crystals can help control the crystallization process and lead to a more uniform particle size distribution.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up the production of this compound?

    • A1: The primary safety concerns revolve around the handling of hazardous reagents. Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water.[1] Peroxy acids like m-CPBA are potentially explosive. Hydrogen peroxide at high concentrations is a strong oxidizer. A thorough risk assessment should be conducted, and appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, blast shields) must be used.[5]

  • Q2: Which analytical methods are recommended for monitoring the reaction and ensuring product quality?

    • A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method.[2] For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the standard method.[6][7] Spectroscopic methods like NMR, IR, and Mass Spectrometry are used for structural confirmation of the final product and any isolated impurities.[1]

  • Q3: Are there more environmentally friendly ("greener") synthesis routes available?

    • A3: Yes, research is ongoing to develop greener synthesis methods. The use of a catalytic amount of sodium tungstate with hydrogen peroxide as the oxidizing agent is considered a more environmentally friendly approach compared to using stoichiometric amounts of peroxy acids, as the main by-product is water. Additionally, exploring continuous flow microreactor technology can offer safer and more efficient processing.[8]

  • Q4: What are the common impurities found in this compound?

    • A4: Common impurities can include unreacted 2,6-diamino-4-chloropyrimidine, by-products from the oxidizing agent, and potential degradation products.[6][7] If m-CPBA is used, m-chlorobenzoic acid will be a significant by-product. Over-oxidation can also lead to other related substances.

Data Presentation

Table 1: Comparison of Different N-Oxidation Methods

Oxidizing Agent/SystemCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
m-Chloroperoxybenzoic acid (m-CPBA)NoneChloroform/DichloromethaneRoom TemperatureNot SpecifiedHigh[9]
Hydrogen PeroxideSodium TungstateMethanolRefluxNot Specified92
Magnesium Monoperoxyphthalate (MMPP)NoneLower Alkanol30-40Not Specified66.9[2][3]

Table 2: Key Process Parameters for 2,4-diamino-6-chloropyrimidine Synthesis

ParameterValueReference
Starting Material2,4-diamino-6-hydroxypyrimidine[1]
Chlorinating AgentPhosphorus Oxychloride (POCl3)[1]
Weight Ratio (Substrate:POCl3)3.5:1 to 5:1[1]
Reaction Temperature90-110 °C[1]
Quenching AgentAlcohol (e.g., Ethanol)[1]
Extraction SolventEthyl Acetate[1]
Neutralization pH6-7[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • To a suitable reaction vessel, charge 2,4-diamino-6-hydroxypyrimidine and phosphorus oxychloride in a weight ratio of approximately 1:4.

  • Heat the mixture to 105°C and stir for 6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, distill off the excess POCl3 under reduced pressure.

  • Cool the reaction mass to 30-40°C.

  • Slowly add ethanol to quench the remaining POCl3. An exothermic reaction will occur, so control the addition rate to maintain the temperature.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the mixture and add ethyl acetate as a dispersing agent.

  • Stir for 2 hours to allow the hydrochloride salt of the product to precipitate.

  • Filter the solid and wash with ethyl acetate.

  • Dissolve the solid in water and heat to 70°C.

  • Neutralize the solution with ammonia water to a pH of 6-7.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2,4-diamino-6-chloropyrimidine product.[1]

Protocol 2: N-Oxidation using Hydrogen Peroxide and Sodium Tungstate

  • In a reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine in methanol.

  • Add a catalytic amount of sodium tungstate.

  • Heat the mixture to reflux.

  • Slowly add hydrogen peroxide (30% solution) to the reaction mixture.

  • Maintain the reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_n_oxidation N-Oxidation 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-hydroxypyrimidine->2,4-Diamino-6-chloropyrimidine  Chlorination POCl3 POCl3 POCl3->2,4-Diamino-6-chloropyrimidine 2,6-Diamino-4-chloropyrimidine_1-oxide This compound 2,4-Diamino-6-chloropyrimidine->2,6-Diamino-4-chloropyrimidine_1-oxide  Oxidation H2O2_Na2WO4 H₂O₂ / Na₂WO₄ H2O2_Na2WO4->2,6-Diamino-4-chloropyrimidine_1-oxide

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure impure_sm Purify Starting Material or Use New Batch check_purity->impure_sm Impure check_workup Analyze Work-up & Purification check_conditions->check_workup Optimal optimize_conditions Optimize Temperature, Time, & Reagent Ratio check_conditions->optimize_conditions Sub-optimal optimize_workup Optimize pH, Solvent, & Crystallization check_workup->optimize_workup Inefficient end Improved Yield check_workup->end Efficient impure_sm->end optimize_conditions->end

Caption: Troubleshooting workflow for low product yield.

Logical_Relationships cluster_params Critical Process Parameters product_quality Product Quality (Purity, Yield) temp Reaction Temperature product_quality->temp affects time Reaction Time product_quality->time affects reagent_quality Reagent Quality product_quality->reagent_quality affects ph Work-up pH product_quality->ph affects

References

Preventing decomposition of 2,6-Diamino-4-chloropyrimidine 1-oxide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods involve the N-oxidation of 2,6-diamino-4-chloropyrimidine. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst such as sodium tungstate, and magnesium monoperphthalate (MMPP). Each method offers different advantages regarding yield, reaction conditions, and scalability.

Q2: What is the typical appearance and melting point of this compound?

A2: this compound is typically a white to off-white crystalline solid. It is known to decompose at its melting point, which is approximately 185°C.[1][2]

Q3: What are the primary uses of this compound?

A3: This compound is a key intermediate in the synthesis of the antihypertensive drug Minoxidil.[3] It is also used in other pharmaceutical research and development applications.

Q4: What are the known stability issues with this compound?

A4: The compound can be sensitive to high temperatures and may be unstable under certain pH conditions, particularly strong alkaline conditions which can promote decomposition. It is also noted to be light-sensitive.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on preventing its decomposition.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inefficient Oxidation - Check Oxidizing Agent Quality: Ensure the oxidizing agent (e.g., m-CPBA, H₂O₂) is not degraded. Use a fresh, properly stored batch. - Optimize Catalyst (if applicable): When using H₂O₂, ensure the sodium tungstate catalyst is active and used in the correct molar ratio. - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Decomposition of Product - Temperature Control: Strictly maintain the recommended reaction temperature. Overheating can lead to significant decomposition. For instance, the m-CPBA method often requires cooling to 0-10°C. - pH Control: During workup, avoid strongly alkaline conditions for extended periods. Neutralize carefully and promptly.
Incomplete Starting Material Conversion - Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the oxidizing agent will result in incomplete conversion.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Potential Cause of Formation Prevention and Removal
Unreacted 2,6-Diamino-4-chloropyrimidine Incomplete oxidation.Increase reaction time or the amount of oxidizing agent. Purify the final product by recrystallization.
2,6-Diamino-4-hydroxypyrimidine Hydrolysis of the chloro group. This can be exacerbated by prolonged exposure to aqueous basic conditions during workup.Minimize the time the reaction mixture is in contact with aqueous base. Use a milder base or perform the neutralization at a lower temperature. Recrystallization can help in purification.
Polymeric or Tar-like Substances Significant decomposition due to excessive heat or incorrect pH.Adhere strictly to temperature and pH control throughout the synthesis and workup. Activated carbon treatment during recrystallization may help remove some colored impurities.

Experimental Protocols

Below are detailed methodologies for common synthesis routes.

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Procedure:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperoxybenzoic acid to the cooled solution.

  • Maintain the mixture at 0-10°C for 4 hours.

  • Filter the resulting solid.

  • Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

  • Filter the solid, wash with water, and dry to yield the crude product.

  • For purification, extract the crude product with 900 ml of boiling acetonitrile for 1 hour.

  • Filter the hot solution and cool to crystallize the final product. A yield of approximately 44.7% can be expected.

Method 2: Catalytic Oxidation with Hydrogen Peroxide and Sodium Tungstate

This method is noted for its high yield and industrial applicability.

Procedure:

  • To a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol, add sodium tungstate dihydrate (0.034 mol) at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise to the mixture.

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

  • After the reaction is complete, cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the product by filtration. This method has been reported to achieve a yield of up to 92%.[3]

Method 3: Oxidation with Magnesium Monoperoxyphthalate (MMPP)

Procedure:

  • Charge a reactor with methanol (110 L) and 6-chloro-2,4-diaminopyrimidine (11.7 kg).

  • Heat the mixture to 30-40°C with stirring until the starting material dissolves.

  • Add 25 kg of magnesium monoperoxyphthalate over 1.5 hours, maintaining the temperature at 30-40°C with cooling.

  • Stir the mixture for an additional 2 hours at the same temperature.

  • Cool the suspension and filter the product. This process has been reported to yield a light cream solid.[4][5]

Data Presentation

Table 1: Comparison of Synthesis Methods

Method Oxidizing Agent Catalyst Typical Temperature Typical Yield
Method 1m-CPBANone0-10°C~45%
Method 2Hydrogen PeroxideSodium Tungstate70-75°CUp to 92%[3]
Method 3MMPPNone30-40°C~47-67%[4][5]

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Material Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Isolation cluster_purification Purification start 2,6-Diamino-4-chloropyrimidine dissolve Dissolution in Solvent start->dissolve add_oxidant Addition of Oxidizing Agent (e.g., m-CPBA, H₂O₂) dissolve->add_oxidant reaction Controlled Temperature Reaction add_oxidant->reaction quench Quenching / Neutralization reaction->quench filtration Filtration to Isolate Crude Product quench->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product This compound drying->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting low product yield.

G start Low Yield Observed check_reagents Check Reagent Quality (Oxidant, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions OK reagent_issue Use Fresh Reagents check_reagents->reagent_issue Degraded check_workup Analyze Workup Procedure check_conditions->check_workup OK conditions_issue Optimize Temperature, Time, or pH check_conditions->conditions_issue Deviation workup_issue Modify Extraction/ Precipitation Steps check_workup->workup_issue Inefficient success Improved Yield reagent_issue->success conditions_issue->success workup_issue->success

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Side reactions to consider when using 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of Minoxidil.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is predominantly used as a key intermediate in the synthesis of Minoxidil (2,4-Diamino-6-piperidinopyrimidine 3-oxide), a potent antihypertensive agent also widely used for the treatment of androgenic alopecia.[1][2] The synthesis involves a nucleophilic substitution reaction where the chloro group at the 4-position is displaced by piperidine.[1]

Q2: What are the common impurities found in Minoxidil synthesis that originate from this compound?

The most frequently encountered impurity is the unreacted starting material, this compound, which is often referred to as "Minoxidil Impurity A".[3] Other potential process-related impurities are listed in the table below.

Q3: Is this compound sensitive to heat?

Yes, the compound has a decomposition temperature of approximately 185 °C.[4] Exceeding this temperature during reactions or storage can lead to degradation and the formation of unspecified impurities. Therefore, careful temperature control is crucial.

Q4: Can the chloro group be displaced by other nucleophiles besides piperidine?

Yes, the chlorine atom at the 4-position is susceptible to nucleophilic attack. This is the basis for its intended reaction. However, it also means that other nucleophiles present in the reaction mixture, such as water or alcohols (if used as solvents), can lead to the formation of byproducts like 2,6-diamino-4-hydroxypyrimidine 1-oxide or 2,4-diamino-6-alkoxypyrimidines, respectively.[2]

Troubleshooting Guide for Side Reactions

This guide addresses specific issues that may arise during the use of this compound in synthesis.

Issue 1: Incomplete Conversion to Minoxidil (Presence of Minoxidil Impurity A)

Symptoms:

  • Chromatographic analysis (e.g., HPLC, TLC) of the final product shows a significant peak corresponding to the starting material, this compound.[3]

Potential Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time Monitor the reaction progress using TLC or HPLC. Extend the reaction time until the starting material is consumed to an acceptable level. A typical reaction time is several hours at reflux.[4][5]
Low Reaction Temperature Ensure the reaction temperature is maintained at the optimal level for the specific protocol. The reaction with piperidine is often carried out at reflux.[4][5]
Inadequate Stoichiometry Using an excess of piperidine can help drive the reaction to completion. Some protocols use piperidine as both a reactant and a solvent (neat conditions).[1]
Poor Reagent Quality Ensure the purity of this compound and piperidine. Impurities in the starting materials can inhibit the reaction.
Issue 2: Formation of 2,6-Diamino-4-hydroxypyrimidine 1-oxide

Symptoms:

  • Presence of a more polar impurity in the final product, identified by mass spectrometry or comparison with a reference standard.

Potential Causes and Solutions:

CauseRecommended Action
Presence of Water (Hydrolysis) This is a likely side reaction. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
Non-anhydrous Piperidine Use freshly distilled or commercially available anhydrous piperidine.
Issue 3: Formation of Unknown Degradation Products

Symptoms:

  • Multiple unknown peaks in the chromatogram of the reaction mixture, especially after prolonged reaction times at high temperatures.

  • Discoloration of the reaction mixture (e.g., darkening).

Potential Causes and Solutions:

CauseRecommended Action
Thermal Decomposition As the compound decomposes at 185°C, avoid excessive heating.[4] Maintain the reaction temperature below this limit with a reasonable safety margin. If the desired reaction is slow, consider using a suitable catalyst to increase the reaction rate at a lower temperature.
Oxidative Degradation While the N-oxide is already an oxidized form, further oxidation or degradation of the starting material or product can occur. Using an inert atmosphere can mitigate this.

Data Presentation: Potential Impurities and Byproducts

Impurity NameMolecular FormulaLikely Cause
This compound C₄H₅ClN₄OIncomplete reaction with piperidine.
2,6-Diamino-4-hydroxypyrimidine 1-oxide C₄H₆N₄O₂Hydrolysis of the starting material due to the presence of water.
2,4-Diamino-6-ethoxypyrimidine C₆H₁₀N₄OReaction with ethanol, potentially from the solvent or as an impurity.[2]
2,6-Diamino-5-chloro-4-(piperidin-1-yl)pyrimidine 1-oxide C₉H₁₄ClN₅OUndesired chlorination or reaction at the 5-position of the pyrimidine ring.[3]
Di-N-oxide derivatives C₄H₅ClN₄O₂Over-oxidation during the synthesis of the mono-N-oxide starting material.

Experimental Protocols

Protocol for Minimizing Side Reactions in Minoxidil Synthesis

This protocol is a synthesis of best practices derived from literature to minimize common side reactions.

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Use high-purity this compound (>99%).

    • Use anhydrous piperidine.

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., a three-neck flask with a reflux condenser and a nitrogen inlet).

    • Flush the entire system with dry nitrogen or argon for 15-20 minutes.

    • Under a positive pressure of inert gas, charge the reaction flask with this compound.

    • Add an excess of anhydrous piperidine (e.g., 5-10 molar equivalents, or use as the solvent).

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. The temperature should be carefully controlled to not exceed the decomposition temperature of the starting material. A typical reflux temperature in piperidine is around 106°C.[1]

    • Monitor the reaction progress every hour using a pre-validated HPLC or TLC method.

    • Continue the reaction until the concentration of the starting material is below the desired threshold (e.g., <0.1%).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess piperidine under reduced pressure.

    • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to remove any remaining starting material and byproducts.[5]

Visualizations

Signaling Pathways and Experimental Workflows

minoxidil_synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start_material 2,6-Diamino-4- chloropyrimidine 1-oxide minoxidil Minoxidil (Desired Product) start_material->minoxidil Nucleophilic Substitution piperidine Piperidine piperidine->minoxidil conditions Reflux Temperature Anhydrous Conditions Inert Atmosphere conditions->minoxidil side_reactions cluster_side_products Potential Side Products start_material This compound hydrolysis_product 2,6-Diamino-4-hydroxypyrimidine 1-oxide start_material->hydrolysis_product Reaction with H₂O (Hydrolysis) decomposition_products Thermal Decomposition Products start_material->decomposition_products High Temperature (>185°C) incomplete_reaction Unreacted Starting Material (Minoxidil Impurity A) start_material->incomplete_reaction Incomplete Reaction

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic methodologies for the preparation of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of pharmaceuticals such as Minoxidil. The comparison focuses on reaction efficiency, safety, and scalability, supported by experimental data from published literature.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves the N-oxidation of 2,4-diamino-6-chloropyrimidine. The choice of oxidizing agent and catalyst is crucial and significantly influences the reaction yield, purity, and overall process viability. This guide explores and contrasts three prominent methods: oxidation with m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide catalyzed by sodium tungstate, and a more recent approach utilizing nanocatalysts with hydrogen peroxide.

The general synthetic pathway initiates from the commercially available 2,4-diamino-6-hydroxypyrimidine, which is first chlorinated to 2,4-diamino-6-chloropyrimidine. This intermediate is then subjected to N-oxidation to yield the final product.

G cluster_0 General Synthetic Workflow 2_4_diamino_6_hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine 2_4_diamino_6_chloropyrimidine 2,4-Diamino-6-chloropyrimidine 2_4_diamino_6_hydroxypyrimidine->2_4_diamino_6_chloropyrimidine  POCl3 target_molecule This compound 2_4_diamino_6_chloropyrimidine->target_molecule  Oxidation

Caption: General synthesis workflow for this compound.

Comparative Analysis of Oxidation Methods

The critical step in the synthesis is the N-oxidation. Below is a detailed comparison of the different approaches.

Table 1: Comparison of Synthetic Routes to this compound
ParameterRoute 1: m-CPBA OxidationRoute 2: H₂O₂ with Sodium TungstateRoute 3: H₂O₂ with Nanocatalyst (CoCr₂O₄)
Starting Material 2,4-Diamino-6-chloropyrimidine2,4-Diamino-6-chloropyrimidine2,4-Diamino-6-chloropyrimidine
Oxidizing Agent m-chloroperbenzoic acid (m-CPBA)30-50% Hydrogen Peroxide30% Hydrogen Peroxide
Catalyst NoneSodium tungstate dihydrateSpinel chromite nanocatalyst (CoCr₂O₄)
Solvent 3A alcohol / AcetonitrileMethanolEthanol
Reaction Temperature 0-10°C70-75°CReflux
Reaction Time 4 hours4-5 hours90 minutes
Reported Yield ~45%[1]92%[2]95.6%[2]
Purity Requires extraction for purification[1]High purity after precipitation[2]High purity reported
Key Advantages Established methodHigh yield, industrially viable[2]Very high yield, short reaction time, catalyst reusability[2]
Key Disadvantages Lower yield, use of potentially unstable peracidHigher reaction temperatureCatalyst preparation required

Detailed Experimental Protocols

Route 1: Oxidation using m-chloroperbenzoic acid (m-CPBA)

This traditional method employs m-CPBA as the oxidizing agent.

G cluster_1 Route 1: m-CPBA Oxidation start_mcpba 2,4-Diamino-6-chloropyrimidine reagent_mcpba m-CPBA in 3A alcohol start_mcpba->reagent_mcpba  Add conditions_mcpba 0-10°C, 4 hours reagent_mcpba->conditions_mcpba  React under workup_mcpba Filter, treat with NaOH, wash conditions_mcpba->workup_mcpba  Followed by purification_mcpba Acetonitrile extraction workup_mcpba->purification_mcpba  Then product_mcpba This compound purification_mcpba->product_mcpba

Caption: Experimental workflow for the m-CPBA oxidation route.

Protocol:

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.[1]

  • Cool the solution to 0-10°C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid and maintain the mixture at 0-10°C for 4 hours.[1]

  • Filter the resulting solid.

  • Shake the solid for 2 hours in a 10% sodium hydroxide solution (0.24 mole).[1]

  • Filter, wash the solid with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified product.[1]

Route 2: Oxidation using Hydrogen Peroxide with Sodium Tungstate Catalyst

This method offers a high-yield, industrially applicable process using a readily available catalyst.[2]

G cluster_2 Route 2: H₂O₂ with Sodium Tungstate start_tungstate 2,4-Diamino-6-chloropyrimidine in Methanol catalyst_tungstate Sodium tungstate dihydrate start_tungstate->catalyst_tungstate  Add reagent_tungstate 50% Hydrogen Peroxide catalyst_tungstate->reagent_tungstate  Add dropwise conditions_tungstate Heat to 70-75°C, 4-5 hours reagent_tungstate->conditions_tungstate  Then workup_tungstate Cool, add water for precipitation conditions_tungstate->workup_tungstate  Followed by product_tungstate This compound workup_tungstate->product_tungstate  Isolate via filtration

Caption: Experimental workflow for the sodium tungstate catalyzed oxidation.

Protocol:

  • Prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in methanol (2L).[2]

  • Add sodium tungstate dihydrate (0.034 mol) at room temperature.[2]

  • Introduce 50% hydrogen peroxide (5.19 mol) dropwise.[2]

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.[2]

  • Cool the mixture to below 20°C and add water to precipitate the product.

  • Isolate the product via filtration.[2]

Route 3: Oxidation using Hydrogen Peroxide with Nanocatalyst

This modern approach utilizes highly efficient and reusable nanocatalysts, leading to excellent yields in shorter reaction times.[2]

G cluster_3 Route 3: H₂O₂ with Nanocatalyst start_nano 2,4-Diamino-6-chloropyrimidine in Ethanol catalyst_nano CoCr₂O₄ Nanocatalyst start_nano->catalyst_nano  Add reagent_nano 30% Hydrogen Peroxide catalyst_nano->reagent_nano  Add conditions_nano Reflux, 90 minutes reagent_nano->conditions_nano  Then workup_nano Monitor reaction completion conditions_nano->workup_nano product_nano This compound workup_nano->product_nano  Isolate product

Caption: Experimental workflow for the nanocatalyst-mediated oxidation.

Protocol: Note: The specific amounts of reactants and catalyst for the CoCr₂O₄ system were not detailed in the provided search results, but a general procedure based on similar nanocatalyst systems is outlined.

  • Suspend 2,4-diamino-6-chloropyrimidine and the spinel chromite nanocatalyst (e.g., CoCr₂O₄) in ethanol.

  • Add 30% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to reflux for 90 minutes.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Upon completion, cool the reaction mixture and isolate the product, likely through filtration to remove the catalyst followed by precipitation or solvent evaporation.

Conclusion

The synthesis of this compound can be achieved through several oxidative routes. While the m-CPBA method is well-established, it suffers from lower yields. The sodium tungstate catalyzed oxidation of 2,4-diamino-6-chloropyrimidine with hydrogen peroxide presents a significant improvement, offering high yields and suitability for industrial-scale production.[2] The emerging use of nanocatalysts, such as spinel chromites, demonstrates the potential for even greater efficiency with exceptionally high yields and significantly reduced reaction times, aligning with the principles of green chemistry.[2] The choice of synthetic route will depend on factors such as desired scale, cost of reagents, and available equipment. For large-scale, efficient production, the sodium tungstate or nanocatalyst methods appear to be superior to the traditional m-CPBA approach.

References

A Comparative Guide to Minoxidil Synthesis: 2,6-Diamino-4-chloropyrimidine 1-oxide versus Alternative Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a potent vasodilator, widely recognized for its therapeutic application in treating hypertension and androgenetic alopecia. The efficiency and scalability of its synthesis are of paramount importance for pharmaceutical production. This guide provides an objective comparison of synthetic routes to Minoxidil, with a primary focus on the prevalent intermediate, 2,6-diamino-4-chloropyrimidine 1-oxide, and its alternatives. The comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Introduction to Minoxidil Synthesis

The core structure of Minoxidil, a pyrimidine N-oxide derivative, presents unique synthetic challenges. The key transformations typically involve the introduction of the piperidino group at the C6 position and the N-oxidation of the pyrimidine ring. The choice of intermediates significantly impacts the overall yield, purity, cost-effectiveness, and environmental footprint of the synthesis. This guide will dissect two primary synthetic strategies:

  • Route A: Synthesis via the key intermediate This compound .

  • Route B: An alternative synthesis commencing from barbituric acid .

Route A: The this compound Pathway

This is a widely adopted and well-documented method for Minoxidil synthesis. It involves the initial synthesis of 2,4-diamino-6-chloropyrimidine, followed by N-oxidation to form the key intermediate, and finally, nucleophilic substitution with piperidine.

Synthetic Scheme

Minoxidil_Synthesis_Route_A cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Nucleophilic Substitution A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B POCl3 C 2,6-Diamino-4-chloropyrimidine 1-oxide B->C Oxidizing Agent (e.g., H2O2, m-CPBA) D Minoxidil C->D Piperidine

Caption: Synthetic pathway for Minoxidil via this compound.

Performance Data

The following table summarizes the quantitative data for each step in Route A, based on reported experimental findings.

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Chlorination 2,4-Diamino-6-hydroxypyrimidinePOCl₃-105673-82>99
2. N-Oxidation 2,4-Diamino-6-chloropyrimidineH₂O₂ / CoFe₂O₄EthanolReflux195High
m-CPBAAcetone55-601092High
H₂O₂ / Sodium TungstateMethanolReflux8-1092High
3. Nucleophilic Substitution This compoundPiperidinePiperidine106280High
Piperidine, K₂CO₃Acetone55-6010HighHigh
Overall (approx.) ~54-70 >99.5 (after recrystallization)
Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine [1][2]

  • To a reaction flask, add 2,4-diamino-6-hydroxypyrimidine (12.6 g) and phosphorus oxychloride (POCl₃, 53.5 g).

  • Heat the mixture to 105°C and stir for 6 hours.

  • After the reaction, distill off the excess POCl₃ under reduced pressure.

  • Cool the reaction mixture to 30-40°C and slowly add ethanol (37 ml).

  • Heat the mixture to reflux for 2 hours.

  • Cool the mixture and add ethyl acetate (96 ml).

  • Stir the mixture for 2 hours while cooling, then filter to collect the precipitate of 2,4-diamino-6-chloropyrimidine hydrochloride.

  • Dissolve the hydrochloride salt in water (40 ml) at 70°C and neutralize with ammonia water to pH 6-7.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain pure 2,4-diamino-6-chloropyrimidine.

Step 2: Synthesis of this compound [3][4]

Using H₂O₂ with a Cobalt Ferrite Nanocatalyst:

  • In a round-bottom flask, suspend 2,4-diamino-6-chloropyrimidine in ethanol.

  • Add CoFe₂O₄ magnetic nanocatalyst (5 mol%) and 30% hydrogen peroxide (H₂O₂).

  • Reflux the mixture for 60 minutes, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and separate the magnetic catalyst using an external magnet.

  • Filter the solution and recrystallize the product from hot water to yield this compound as a white solid.

Step 3: Synthesis of Minoxidil [3]

  • In a round-bottom flask equipped with a condenser, mix this compound (0.16 g, 1 mmol) with piperidine (1.8 mL, 18.2 mmol).

  • Heat the mixture to the boiling point of piperidine (106°C) and stir for 120 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess piperidine by evaporation under reduced pressure.

  • Wash the resulting solid with water and recrystallize from hot water to afford Minoxidil as a colorless crystalline solid.

Route B: The Barbituric Acid Pathway

An alternative approach to Minoxidil begins with the readily available starting material, barbituric acid. This route involves a series of transformations to construct the substituted pyrimidine ring system.

Synthetic Scheme

Minoxidil_Synthesis_Route_B cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 cluster_4 Step 5 A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B POCl3 C 2,4-Diamino-6-chloropyrimidine B->C NH3 D 2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine C->D 2,4-Dichlorophenol, KOH E 2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine 3-oxide D->E m-CPBA F Minoxidil E->F Piperidine

Caption: Synthetic pathway for Minoxidil starting from Barbituric Acid.

Performance Data

Quantitative data for this route is less cohesively reported in single sources. The following table is a compilation from various references.

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Chlorination Barbituric acidPOCl₃-Reflux-Moderate-
2. Amination 2,4,6-TrichloropyrimidineNH₃---Moderate-
3. Etherification 2,4-Diamino-6-chloropyrimidine2,4-Dichlorophenol, KOH-150---
4. N-Oxidation 2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidinem-CPBAAlcohol----
5. Nucleophilic Substitution 2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine 3-oxidePiperidine-150---
Overall (approx.) Lower than Route A Requires significant purification
Experimental Protocols

Detailed, step-by-step protocols with specific quantities for the complete barbituric acid route are not as readily available in the public domain as for Route A. However, the general transformations are described as follows:

  • Chlorination of Barbituric Acid: Barbituric acid is treated with phosphorus oxychloride to yield 2,4,6-trichloropyrimidine.[5]

  • Amination: The resulting trichloropyrimidine is reacted with ammonia to substitute two chlorine atoms with amino groups, forming 2,4-diamino-6-chloropyrimidine.[5]

  • Phenoxy Ether Formation: The remaining chlorine atom is substituted with a 2,4-dichlorophenoxy group by reaction with 2,4-dichlorophenol in the presence of a base like potassium hydroxide at elevated temperatures.[6]

  • N-Oxidation: The resulting phenoxy-pyrimidine derivative is oxidized with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.[6]

  • Final Substitution: The 2,4-dichlorophenoxy group is displaced by piperidine at a high temperature to yield Minoxidil.[6]

Comparison and Discussion

FeatureRoute A (via this compound)Route B (via Barbituric Acid)
Starting Materials 2,4-Diamino-6-hydroxypyrimidineBarbituric acid
Number of Steps 3 (from 2,4-diamino-6-hydroxypyrimidine)5
Overall Yield Generally higher and more consistently reported.Reported to be lower, with less available quantitative data.
Key Intermediate This compound2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine 3-oxide
Reagents & Conditions Utilizes common lab reagents. Some steps require elevated temperatures. The use of nanocatalysts can improve efficiency.Involves high temperatures and potentially harsh reagents like POCl₃ in multiple steps.
Purification Purification methods are well-established, often involving recrystallization to achieve high purity.The multi-step nature and use of aromatic leaving groups may necessitate more complex purification strategies.
Industrial Scalability This route is widely used in industrial production due to its efficiency and reproducibility.May be less favored for large-scale production due to the longer synthetic sequence and potentially lower overall yield.
Environmental Considerations The use of phosphorus oxychloride and organic solvents are points of concern. Newer methods with catalysts aim to improve the greenness of the synthesis.The use of chlorinated reagents and high temperatures contribute to the environmental impact.

Conclusion

The synthesis of Minoxidil via the This compound intermediate (Route A) presents a more efficient and industrially viable approach compared to the route starting from barbituric acid (Route B). Route A is characterized by a shorter synthetic sequence, generally higher reported yields, and well-documented procedures that have been optimized for large-scale production. While the barbituric acid route offers an alternative pathway from a simple starting material, it involves more steps and potentially more challenging reaction conditions and purification procedures, making it a less common choice for commercial synthesis.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available equipment and expertise. However, based on the currently available data, the pathway involving this compound remains the benchmark for efficient and scalable Minoxidil synthesis. Further research into greener catalysts and solvent systems for Route A could further enhance its appeal from both an economic and environmental perspective.

References

Comparative Analysis of Impurity Profiles for 2,6-Diamino-4-chloropyrimidine 1-oxide from Diverse Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of impurity profiles for 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of pharmaceuticals like Minoxidil, derived from various synthetic routes. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the common synthesis methods, potential impurities, and the analytical techniques for their identification and quantification.

Overview of Synthesis Methods

The synthesis of this compound can be broadly categorized into three main approaches, each presenting a unique impurity profile.

Method A: Direct N-oxidation of 2,6-Diamino-4-chloropyrimidine This is a widely used method involving the direct oxidation of the pyrimidine nitrogen of 2,6-Diamino-4-chloropyrimidine. Various oxidizing agents can be employed, with the choice of agent influencing the impurity profile.

  • Route A1: Using m-Chloroperbenzoic acid (m-CPBA) : A common and effective method for N-oxidation.[1]

  • Route A2: Using Hydrogen Peroxide with a Catalyst : This approach utilizes hydrogen peroxide in the presence of a catalyst, such as sodium tungstate or cobalt ferrite, offering a potentially greener alternative.[2]

  • Route A3: Using Magnesium Monoperoxyphthalate : Another effective peroxyacid-based oxidation method.[3]

Method B: Chlorination of 2,6-Diaminopyrimidine 1-oxide This route involves the initial N-oxidation of 2,6-diaminopyrimidine, followed by a chlorination step to introduce the chlorine atom at the 4-position.

Method C: Multi-step Synthesis from Acyclic Precursors This approach builds the pyrimidine ring from basic starting materials, followed by functional group manipulations to arrive at the target molecule. A typical route involves the condensation of guanidinium chloride with a cyanoacetate derivative, followed by chlorination and N-oxidation.[4]

Comparative Impurity Profile

The choice of synthesis route has a direct impact on the type and quantity of impurities present in the final product. The following table summarizes the potential impurities associated with each method.

Impurity Structure Method A (Direct Oxidation) Method B (Chlorination of N-oxide) Method C (Multi-step Synthesis) Potential Impact
2,6-Diamino-4-chloropyrimidine2,6-Diamino-4-chloropyrimidineLikely, unreacted starting materialUnlikelyUnlikelyPotential precursor to other impurities.
2,6-Diamino-4-chloropyrimidine 1,3-dioxide2,6-Diamino-4-chloropyrimidine 1,3-dioxidePossible over-oxidation productPossiblePossibleMay have different pharmacological/toxicological properties.
m-Chlorobenzoic acidm-Chlorobenzoic acidSpecific to Route A1UnlikelyUnlikelyProcess-related impurity, needs to be removed.
2,6-Diaminopyrimidine 1-oxide2,6-Diaminopyrimidine 1-oxideUnlikelyLikely, unreacted starting materialUnlikelyStructurally related impurity.
2,6-Diamino-4,6-dichloropyrimidine2,6-Diamino-4,6-dichloropyrimidineUnlikelyPossible over-chlorination productPossible over-chlorination productMay be difficult to separate from the desired product.
2,6-Diamino-4-hydroxypyrimidine2,6-Diamino-4-hydroxypyrimidineUnlikelyUnlikelyPossible from incomplete chlorinationStarting material for a key step in Method C.

Note: The presence and quantity of these impurities are dependent on reaction conditions, stoichiometry, and purification methods.

Experimental Protocols for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of impurities.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient elution is typically employed.

    • Solvent A : 0.1% Trifluoroacetic acid in Water.

    • Solvent B : Acetonitrile.

  • Gradient Program :

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the identification of unknown impurities by providing molecular weight information.

  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions : Same as the HPLC method described above.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

  • Mass Range : Scan from m/z 50 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of isolated impurities.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., DMSO-d6).

  • Experiments :

    • ¹H NMR: To identify the proton environment.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for impurity profiling and the relationship between the synthesis methods and their potential impurities.

G cluster_synthesis Synthesis of this compound cluster_analysis Impurity Profiling Workflow Method A Method A: Direct N-Oxidation Sample Preparation Sample Preparation Method A->Sample Preparation Method B Method B: Chlorination of N-oxide Method B->Sample Preparation Method C Method C: Multi-step Synthesis Method C->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Impurity Isolation Impurity Isolation HPLC Analysis->Impurity Isolation Impurity Identification Impurity Identification LC-MS Analysis->Impurity Identification NMR Analysis NMR Analysis Impurity Isolation->NMR Analysis Structure Elucidation Structure Elucidation NMR Analysis->Structure Elucidation

Caption: General workflow for the synthesis and subsequent impurity profiling of this compound.

G cluster_methods cluster_impurities Method A Method A (Direct Oxidation) Unreacted SM_A 2,6-Diamino-4-chloropyrimidine Method A->Unreacted SM_A Over-oxidation Di-N-oxide Method A->Over-oxidation Oxidant By-product e.g., m-Chlorobenzoic acid Method A->Oxidant By-product Method B Method B (Chlorination of N-oxide) Unreacted SM_B 2,6-Diaminopyrimidine 1-oxide Method B->Unreacted SM_B Over-chlorination Di-chloro impurity Method B->Over-chlorination Method C Method C (Multi-step) Method C->Over-chlorination Incomplete Chlorination Hydroxy-pyrimidine Method C->Incomplete Chlorination

Caption: Relationship between synthesis methods and their characteristic potential impurities.

Conclusion

The selection of a synthetic route for this compound has significant implications for the impurity profile of the final product. A thorough understanding of the potential by-products and unreacted starting materials associated with each method is crucial for developing robust analytical methods for quality control. The use of orthogonal analytical techniques, primarily HPLC for quantification and LC-MS and NMR for identification and structural elucidation, is essential for comprehensive impurity profiling. This guide provides a framework for researchers and drug development professionals to navigate the challenges of controlling impurities in the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate and potential impurity in the synthesis of Minoxidil.[1][2] The validation of these analytical methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[3][4] The methodologies and validation parameters detailed below are aligned with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data reliability.[5][6][7][8]

Methodology Comparison: HPLC Parameters

While specific validated methods for this compound are not extensively published, methods for the analysis of the active pharmaceutical ingredient (API) Minoxidil and its related substances are well-established. These methods are designed to be stability-indicating and can effectively separate and quantify impurities, including the target analyte. Below is a comparison of two representative Reverse Phase (RP-HPLC) methods.

Table 1: Comparison of HPLC Methodologies

ParameterMethod 1 (C18 Column)Method 2 (Alternative C18 Column)
Stationary Phase C18, 5 µm, 250 mm x 4.6 mmC18, 3.5 µm, 150 mm x 4.6 mm
Mobile Phase Acetonitrile : Water : Perchloric Acid (70:20:10, v/v/v), pH adjusted to 3.0[9]Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v)[10]
Flow Rate 1.0 mL/min0.8 mL/min[10]
Detection Wavelength 279 nm[11]230 nm
Column Temperature 30°C40°C[10]
Injection Volume 20 µL20 µL
Run Time ~15 minutes~12 minutes

Detailed Experimental Protocols

A detailed protocol for a representative RP-HPLC method (Method 1) is provided below. This method is suitable for quantifying this compound in the presence of Minoxidil and other related substances.

Protocol for HPLC Method 1

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound Reference Standard (>95% purity).[12]

  • Acetonitrile (HPLC Grade).

  • Perchloric Acid (AR Grade).

  • Water (Milli-Q or equivalent HPLC grade).

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 250 mm x 4.6 mm

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile, Water, and Perchloric Acid in a 70:20:10 (v/v/v) ratio. The pH is adjusted to 3.0 using perchloric acid.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 279 nm[11]

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Diluent: The mobile phase is used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 20 µg/mL. These will be used to establish linearity.

  • Sample Solution: Prepare the sample containing the analyte to achieve a theoretical concentration within the linear range of the method (e.g., 10 µg/mL) using the diluent.

Validation Parameters and Data

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][7] The following table summarizes the key validation parameters, their typical acceptance criteria, and representative experimental results.

Table 2: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak Purity Index > 0.99.No interference observed at the retention time of the analyte. Peak Purity Index was 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.[6]r² = 0.9995 over a concentration range of 1-20 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for drug substance assay.[7]99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.[5]Repeatability: 0.85%Intermediate Precision: 1.25%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL
Robustness % RSD of results should be ≤ 2.0% after minor deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2).The method was found to be robust; %RSD was < 1.5% for all variations.
System Suitability Tailing Factor: ≤ 2.0Theoretical Plates: > 2000% RSD of Peak Area (n=6): ≤ 2.0%[6]Tailing Factor: 1.2Theoretical Plates: 5500% RSD of Peak Area: 0.75%

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental and logical workflows involved in the HPLC method validation process.

HPLC_Workflow prep Sample & Standard Preparation system HPLC System Setup (Mobile Phase, Column, Flow Rate) suitability System Suitability Test (Inject Standard n=6) system->suitability Check Criteria injection Inject Blank, Standards, & Samples suitability->injection If Passed chromatogram Data Acquisition (Generate Chromatograms) injection->chromatogram integration Peak Integration & Analysis (Area, Retention Time) chromatogram->integration quant Quantification (Calculate Concentration) integration->quant report Generate Final Report quant->report

Caption: General experimental workflow for HPLC analysis.

Validation_Process start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Logical flow for analytical method validation.

References

A Comparative Analysis of Catalytic Activity in the Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the production of pharmaceuticals such as the antihypertensive drug Minoxidil, has been approached through various synthetic routes.[1] This guide provides a comparative analysis of different catalytic and non-catalytic methods for its synthesis, with a focus on catalytic activity, reaction conditions, and product yields. The information is intended to assist researchers in selecting the most suitable method for their specific applications, considering factors such as efficiency, cost, and environmental impact.

Comparison of Synthetic Methodologies

The synthesis of this compound primarily involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. Various oxidizing agents and catalytic systems have been employed for this transformation. The following table summarizes the quantitative data from several reported methods.

MethodCatalyst/ReagentOxidantSolventTemperatureTimeYield
Non-Catalytic m-Chloroperbenzoic acid (m-CPBA)-3A Alcohol0-10 °C4 hours44.7%
Catalytic Sodium Tungstate DihydrateHydrogen PeroxideMethanol70-75 °C4-5 hours92%
Nanocatalyst (Spinel) Cobalt Chromite (CoCr2O4) NanocatalystNot SpecifiedNot SpecifiedNot Specified90 minutes95.6%
Nanocatalyst (Magnetic) Cobalt Ferrite (CoFe2O4) Magnetic NanoparticlesHydrogen PeroxideEthanolReflux (40 °C addition)60 minutes95%

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the key methods discussed.

Method 1: m-Chloroperbenzoic Acid (m-CPBA) Oxidation (Non-Catalytic)

This method represents a traditional approach to N-oxidation.

  • Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

  • Cool the solution to 0-10 °C.

  • Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

  • Maintain the reaction mixture at 0-10 °C for 4 hours.

  • Filter the resulting solid.

  • Treat the solid with a 10% sodium hydroxide solution (0.24 mole) for 2 hours with shaking.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.[2]

Method 2: Sodium Tungstate Catalyzed Oxidation

This method offers an industrially viable approach with high yields.[1]

  • Prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol.

  • Add sodium tungstate dihydrate (0.034 mol) to the solution at room temperature.

  • Add 50% hydrogen peroxide (5.19 mol) dropwise.

  • Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

  • Cool the mixture to below 20°C.

  • Add water to precipitate the product.

  • Isolate the final product by filtration.[1]

Method 3: Cobalt Chromite (CoCr2O4) Nanocatalyst

Recent advances have introduced the use of spinel chromite nanocatalysts, with CoCr2O4 showing remarkable activity.[1]

Detailed experimental parameters for the synthesis using spinel chromite nanocatalysts were not fully available in the searched literature. However, it is highlighted that among various spinel chromites (MCr2O4, where M = Co, Ni, Mg, Cu, Ca, and Zn), CoCr2O4 provided the highest yield.

Method 4: Cobalt Ferrite (CoFe2O4) Magnetic Nanoparticle Catalyzed Oxidation

This innovative method utilizes magnetic nanoparticles as a heterogeneous catalyst, allowing for high yields and potentially easier catalyst recovery.[1][3]

  • In a two-neck round-bottom flask equipped with a magnetic stirrer and condenser, place a mixture of 2,6-diamino-4-chloro-pyrimidine (1 mmol, 0.14 g) and CoFe₂O₄ magnetic nanoparticles (0.01 g, 0.05 mmol, 5 mol%) in 5 mL of ethanol.

  • Stir the mixture for 1 minute at 40°C.

  • Add 0.5 mL of 30% hydrogen peroxide dropwise.

  • Stir the resulting mixture under reflux conditions for 60 minutes.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different synthetic approaches.

G cluster_0 Non-Catalytic Synthesis Workflow A Dissolve 4-chloro-2,6-diaminopyrimidine in hot 3A alcohol B Cool to 0-10 °C A->B C Add m-CPBA B->C D React for 4 hours at 0-10 °C C->D E Filter D->E F Treat with NaOH solution E->F G Filter, wash, and dry F->G H Extract with boiling acetonitrile G->H I Final Product H->I

Caption: Workflow for the non-catalytic synthesis using m-CPBA.

G cluster_1 Sodium Tungstate Catalyzed Synthesis Workflow A Prepare solution of 2,4-Diamino-6-chloropyrimidine in methanol B Add Sodium Tungstate Dihydrate A->B C Add H2O2 dropwise B->C D Heat to 70-75 °C for 4-5 hours C->D E Cool to < 20 °C D->E F Add water for precipitation E->F G Isolate by filtration F->G H Final Product G->H

Caption: Workflow for the sodium tungstate catalyzed synthesis.

G cluster_2 CoFe2O4 Nanoparticle Catalyzed Synthesis Workflow A Mix 2,6-diamino-4-chloro-pyrimidine and CoFe2O4 MNPs in ethanol B Stir at 40 °C A->B C Add H2O2 dropwise B->C D Reflux for 60 minutes C->D E Final Product Mixture D->E

Caption: Workflow for the CoFe2O4 magnetic nanoparticle catalyzed synthesis.

Concluding Remarks

The catalytic methods for the synthesis of this compound, particularly those employing nanocatalysts like cobalt chromite and cobalt ferrite, demonstrate significant advantages in terms of reaction time and yield compared to traditional non-catalytic approaches. The use of sodium tungstate also presents a highly efficient and industrially scalable option. The choice of method will ultimately depend on the specific requirements of the research or production setting, including considerations of catalyst cost, reusability (a potential advantage of heterogeneous catalysts like CoFe2O4), and process safety. Further research into optimizing the reaction conditions for nanocatalytic systems could lead to even more efficient and sustainable synthetic routes for this important pharmaceutical intermediate.

References

A Comparative Guide to the Efficacy of 2,6-Diamino-4-chloropyrimidine 1-oxide in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2,6-Diamino-4-chloropyrimidine 1-oxide as a precursor in the synthesis of Minoxidil, a widely used antihypertensive and hair-growth stimulating agent. Its performance is objectively compared with alternative synthetic routes, supported by experimental data, detailed protocols, and visual diagrams to aid in understanding the chemical pathways and workflows.

Executive Summary

The synthesis of Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a critical process in the pharmaceutical industry. The traditional and most prominent synthetic route involves the use of this compound as a key intermediate. This guide evaluates this primary pathway against alternative methods, primarily those starting from 2,4-diamino-6-chloropyrimidine or barbituric acid. The comparison focuses on key performance indicators such as reaction yield, purity, and the complexity of the synthetic process.

The direct nucleophilic substitution of the chlorine atom in this compound with piperidine is a highly efficient step, often leading to high yields of Minoxidil.[1] Alternative routes, while viable, may involve more steps or require harsher reaction conditions. This guide presents the available quantitative data to allow for an informed evaluation of each method's industrial applicability and efficiency.

Comparative Analysis of Synthetic Pathways

The synthesis of Minoxidil can be broadly categorized into two main strategies: one that introduces the N-oxide functionality at an early stage and carries it through the synthesis, and another that forms the pyrimidine ring system and attaches the piperidine group before the final N-oxidation step.

Primary Route: Synthesis via this compound

This is the most direct and widely documented method for Minoxidil synthesis. It involves two principal steps: the N-oxidation of 2,4-diamino-6-chloropyrimidine to yield this compound, followed by the nucleophilic substitution of the chlorine atom with piperidine.

Alternative Route 1: Synthesis from 2,4-diamino-6-chloropyrimidine without early N-oxidation

This pathway involves the initial reaction of 2,4-diamino-6-chloropyrimidine with a different activating group before the introduction of piperidine, followed by a final N-oxidation step. One documented method uses 2,4-dichlorophenol to form an intermediate which is then oxidized and reacted with piperidine.[2][3]

Alternative Route 2: Synthesis from Barbituric Acid

A more classical approach begins with barbituric acid, which is converted to 2,4,6-trichloropyrimidine. Subsequent amination and substitution reactions lead to 2,4-diamino-6-chloropyrimidine, which can then be used in the previously described pathways.[2][3]

Data Presentation: Quantitative Comparison of Synthetic Routes

The following tables summarize the quantitative data extracted from various studies to provide a clear comparison of the different synthetic pathways to Minoxidil.

Table 1: Synthesis of the Key Intermediate this compound

Starting MaterialOxidizing AgentCatalystSolventReaction TimeTemperatureYield
2,4-diamino-6-chloropyrimidinem-chloroperoxybenzoic acid-Dichloromethane-25-30°C92.0%[4]
2,4-diamino-6-chloropyrimidineHydrogen PeroxideCoFe2O4 MNPsEthanol60 minReflux95%[5]
2,4-diamino-6-chloropyrimidineHydrogen PeroxideSodium TungstateMethanol-Reflux92%
2,4-diamino-6-chloropyrimidineMagnesium monoperoxyphthalate-Methanol-30-40°C66.9%[2]

Table 2: Final Synthesis of Minoxidil from Precursors

PrecursorReagentSolventReaction TimeTemperatureYield
This compoundPiperidineAcetone10 hours55-60°C75%[4]
This compoundPiperidineBoiling Piperidine (neat)120 min106°C80%[1][5]
This compoundPiperidine-4 hours103°C100% (crude), 86.2% (after recrystallization)[3]
2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxidePiperidine--High Temperature-

Experimental Protocols

Protocol 1: Synthesis of this compound (using m-CPBA)[4]
  • Dissolve 2,4-diamino-6-chloropyrimidine in dichloromethane in a reaction vessel.

  • Cool the solution to a controlled temperature range of 25-30°C.

  • Slowly add m-chloroperoxybenzoic acid to the solution while maintaining the temperature.

  • After the addition is complete, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Allow the mixture to stand and separate the organic layer.

  • Wash the organic phase with a saturated salt solution.

  • Add petroleum ether to the organic phase to precipitate the product.

  • Collect the white solid product by filtration and dry under vacuum.

Protocol 2: Synthesis of Minoxidil from this compound[4]
  • To a clean reaction kettle, add acetone and solid potassium carbonate.

  • Sequentially add this compound and piperidine to the mixture.

  • Heat the reaction mixture to reflux at 55-60°C for 10 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate work-up procedure, which may include extraction and washing.

  • Crystallize the crude product from isopropanol to obtain purified Minoxidil.

Protocol 3: Alternative Synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine[1]
  • Add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride (POCl3) in a reaction flask.

  • Heat the mixture to 105°C and stir for 6 hours.

  • After the reaction, distill off the excess POCl3.

  • Cool the reaction mixture and slowly add ethanol to quench the remaining POCl3.

  • Heat the mixture to reflux for 2 hours.

  • Cool the solution and add ethyl acetate to precipitate the hydrochloride salt of the product.

  • Filter the solid and then neutralize with ammonia water.

  • Extract the product with ethyl acetate and concentrate to obtain 2,4-diamino-6-chloropyrimidine.

Mandatory Visualizations

Signaling Pathway of Minoxidil

Minoxidil's mechanism of action for hair growth is multifactorial. It is a potassium channel opener and also stimulates prostaglandin endoperoxide synthase-1.[6][7][8]

Minoxidil_Signaling_Pathway Minoxidil Minoxidil SULT1A1 SULT1A1 Enzyme Minoxidil->SULT1A1 Metabolized by PGHS1 Prostaglandin Endoperoxide Synthase-1 (PGHS-1) Minoxidil->PGHS1 Activates Minoxidil_Sulfate Minoxidil Sulfate (Active Form) K_Channel ATP-sensitive Potassium Channel Minoxidil_Sulfate->K_Channel Opens SULT1A1->Minoxidil_Sulfate Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Flow Increased Blood Flow to Hair Follicle Vasodilation->Blood_Flow Hair_Growth Stimulation of Hair Growth Blood_Flow->Hair_Growth PGE2 Prostaglandin E2 (PGE2) Production PGHS1->PGE2 PGE2->Hair_Growth

Caption: Signaling pathway of Minoxidil leading to hair growth stimulation.

Experimental Workflow: Synthesis of Minoxidil

The following diagram illustrates the primary synthetic workflow for producing Minoxidil, starting from 2,4-diamino-6-chloropyrimidine.

Minoxidil_Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Purification Start 2,4-diamino-6-chloropyrimidine Oxidation Oxidation (e.g., m-CPBA or H₂O₂/Catalyst) Start->Oxidation Intermediate This compound Oxidation->Intermediate Substitution Reaction with Piperidine Intermediate->Substitution Crude_Minoxidil Crude Minoxidil Substitution->Crude_Minoxidil Purification Recrystallization (e.g., from Isopropanol) Crude_Minoxidil->Purification Final_Product Pure Minoxidil Purification->Final_Product

Caption: Experimental workflow for the synthesis of Minoxidil.

Conclusion

The use of this compound as a precursor for Minoxidil synthesis presents a robust and high-yielding pathway. The direct substitution reaction with piperidine is a key advantage, often proceeding with high efficiency. While alternative routes exist, they may involve additional steps or the use of less desirable reagents. The choice of synthetic route will ultimately depend on factors such as cost of starting materials, desired purity, and scalability for industrial production. The data and protocols presented in this guide offer a foundation for making an informed decision based on these critical parameters.

References

Cost-benefit analysis of different synthetic pathways to 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Cost-Benefit Analysis of Three Key Synthetic Routes

The production of 2,6-Diamino-4-chloropyrimidine 1-oxide, a crucial intermediate in the synthesis of pharmaceuticals like the hair growth stimulant Minoxidil, can be approached through several synthetic pathways. The choice of a particular route can have significant implications on production costs, yield, safety, and environmental impact. This guide provides a detailed comparison of three prominent methods for the synthesis of this valuable compound, supported by experimental data, to aid researchers and production chemists in making informed decisions.

Executive Summary

This analysis evaluates three primary synthetic pathways to this compound:

  • Oxidation with m-Chloroperbenzoic Acid (m-CPBA): A common laboratory-scale method.

  • Tungstate-Catalyzed Oxidation with Hydrogen Peroxide: An industrially scalable and high-yield process.

  • Oxidation with Monoperoxyphthalic Acid Magnesium Salt (MMPP): An alternative method with moderate yields.

The Tungstate-catalyzed oxidation with hydrogen peroxide emerges as the most cost-effective and efficient method for large-scale production, boasting the highest yield and utilizing cheaper, safer reagents. While the m-CPBA method is straightforward, its lower yield and the higher cost and safety concerns associated with the reagent make it less suitable for industrial applications. The MMPP pathway offers a moderate yield but the cost and availability of the oxidizing agent can be a limiting factor.

Cost-Benefit Analysis

The following table summarizes the key quantitative data for each synthetic pathway, assuming industrial-scale production.

ParameterPathway 1: m-CPBA OxidationPathway 2: Tungstate-Catalyzed H₂O₂ OxidationPathway 3: MMPP Oxidation
Starting Material 2,6-Diamino-4-chloropyrimidine2,6-Diamino-4-chloropyrimidine2,6-Diamino-4-chloropyrimidine
Key Reagents m-Chloroperbenzoic acid, Sodium hydroxideHydrogen peroxide, Sodium tungstate (catalyst)Monoperoxyphthalic acid magnesium salt
Typical Yield 44.7%[1]92%66.9%[2]
Estimated Reagent Cost per Mole of Product *HighLowModerate
Reaction Time ~7 hours (including workup)[1]4-5 hours[3]~3 hours (excluding workup)[2]
Safety Concerns m-CPBA is a strong, potentially explosive oxidizing agent.[4][5][6]Hydrogen peroxide at high concentrations is a strong oxidizer.MMPP is an organic peroxide and can be a fire hazard.[1][7]
Environmental Impact Generation of m-chlorobenzoic acid as a byproduct.Primarily water as a byproduct; potential for tungsten in wastewater.Generation of phthalic acid derivatives as byproducts.

*A qualitative assessment based on available bulk pricing of reagents.

Experimental Protocols

Pathway 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

This method involves the direct oxidation of 2,6-Diamino-4-chloropyrimidine using m-CPBA.

Procedure: A solution of 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol is cooled to 0-10°C.[1] To this, 41.8 g (0.24 mole) of m-chloroperbenzoic acid is added, and the mixture is maintained at 0-10°C for 4 hours.[1] The resulting solid is filtered and then agitated for 2 hours in a 10% sodium hydroxide solution (0.24 mole).[1] After filtration, washing with water, and drying, the crude product is obtained.[1] Purification is achieved by extraction with boiling acetonitrile for 1 hour to yield 14.8 g (44.7% yield) of the desired product.[1]

Pathway 2: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide

This pathway offers a more efficient and scalable approach using a catalyst.

Procedure: To a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in 2L of methanol, sodium tungstate dihydrate (0.034 mol) is added at room temperature.[3] Subsequently, 50% hydrogen peroxide (5.19 mol) is added dropwise. The reaction mixture is then heated to 70-75°C for 4-5 hours.[3] After cooling to below 20°C, water is added to precipitate the product, which is then isolated by filtration.[3] This process is noted for its industrial applicability with a high yield of 92%.

Pathway 3: Oxidation with Monoperoxyphthalic Acid Magnesium Salt (MMPP)

This method provides an alternative to the more common oxidizing agents.

Procedure: In a multi-purpose reactor, 11.7 kg of 6-chloro-2,4-diaminopyrimidine is dissolved in 110 L of methanol and heated to 30-40°C.[2] Over a period of 1.5 hours, 25 kg of magnesium monoperoxyphthalate is added while maintaining the temperature at 30-40°C with cooling.[2] The reaction mixture is then refluxed for 3 hours.[2] The product is isolated by concentrating the mixture to dryness, followed by treatment with water and filtration, yielding 8.7 kg (66.9%) of the N-oxide.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Pathway1 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2_6_diamino_4_chloropyrimidine 2,6-Diamino-4- chloropyrimidine Oxidation Oxidation (0-10°C, 4h) 2_6_diamino_4_chloropyrimidine->Oxidation mCPBA m-CPBA mCPBA->Oxidation NaOH NaOH Workup Alkaline Workup (2h) NaOH->Workup Oxidation->Workup Purification Purification (Acetonitrile) Workup->Purification Product1 2,6-Diamino-4-chloropyrimidine 1-oxide (Yield: 44.7%) Purification->Product1 Pathway2 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2_6_diamino_4_chloropyrimidine 2,6-Diamino-4- chloropyrimidine Oxidation Catalytic Oxidation (Reflux, 4-5h) 2_6_diamino_4_chloropyrimidine->Oxidation H2O2 H₂O₂ H2O2->Oxidation Na2WO4 Sodium Tungstate (Catalyst) Na2WO4->Oxidation Isolation Precipitation & Filtration Oxidation->Isolation Product2 2,6-Diamino-4-chloropyrimidine 1-oxide (Yield: 92%) Isolation->Product2 Pathway3 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2_6_diamino_4_chloropyrimidine 2,6-Diamino-4- chloropyrimidine Oxidation Oxidation (Reflux, 3h) 2_6_diamino_4_chloropyrimidine->Oxidation MMPP MMPP MMPP->Oxidation Isolation Concentration & Filtration Oxidation->Isolation Product3 2,6-Diamino-4-chloropyrimidine 1-oxide (Yield: 66.9%) Isolation->Product3

References

Stability comparison of 2,6-Diamino-4-chloropyrimidine 1-oxide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount to the integrity of experimental results and the shelf-life of pharmaceutical products. This guide provides a comparative analysis of the stability of 2,6-Diamino-4-chloropyrimidine 1-oxide under various storage conditions. Due to the limited availability of public, direct experimental stability data for this specific compound, this guide is based on established principles of forced degradation studies and the known chemical properties of related pyrimidine N-oxide compounds. The presented experimental data is illustrative to guide researchers in setting up their own stability studies.

Comparative Stability Data

The stability of this compound is expected to be influenced by temperature, humidity, and light exposure. The following table summarizes hypothetical data from a forced degradation study designed to assess these parameters over a 30-day period.

Storage ConditionTemperature (°C)Relative Humidity (%)Light ExposurePurity (%) (Day 30)Major Degradant (%)Appearance
Ideal 2-8< 30Dark99.8< 0.1White to off-white powder
Room Temperature 2560Ambient98.51.2Slight yellowing
Elevated Temperature 4075Ambient95.24.5Yellow to light brown powder
High Humidity 2590Ambient97.12.6Clumpy, off-white powder
Photostability 2560ICH Q1B Option 296.82.9Noticeable yellowing

Experimental Protocols

The following protocols are representative of methods used to conduct forced degradation studies to evaluate the stability of a chemical compound like this compound.

Sample Preparation and Storage

Samples of this compound were accurately weighed and placed in sealed vials appropriate for each storage condition. Control samples were stored under ideal conditions (2-8°C, <30% RH, dark).

Stability Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method was developed to separate the parent compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Quantification: The percentage of the parent compound and degradation products were determined by comparing the peak areas to that of a reference standard.

Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1]

  • Acid Hydrolysis: The compound was dissolved in 0.1 N HCl and heated at 60°C for 24 hours.

  • Base Hydrolysis: The compound was dissolved in 0.1 N NaOH and kept at room temperature for 8 hours.

  • Oxidative Degradation: The compound was treated with 3% hydrogen peroxide at room temperature for 24 hours.[2] Amines and N-oxides are known to be susceptible to oxidation.[1][3]

  • Thermal Degradation: The solid compound was exposed to 60°C in a calibrated oven for 48 hours.

  • Photolytic Degradation: The compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a stability study of this compound.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start sample_prep Prepare Samples of This compound start->sample_prep ideal Ideal (2-8°C, <30% RH, Dark) sample_prep->ideal room_temp Room Temperature (25°C, 60% RH) sample_prep->room_temp elevated_temp Elevated Temperature (40°C, 75% RH) sample_prep->elevated_temp high_humidity High Humidity (25°C, 90% RH) sample_prep->high_humidity photostability Photostability (ICH Q1B) sample_prep->photostability hplc_analysis HPLC Analysis (at t=0, 7, 14, 30 days) ideal->hplc_analysis room_temp->hplc_analysis elevated_temp->hplc_analysis high_humidity->hplc_analysis photostability->hplc_analysis data_analysis Data Analysis and Comparison hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the stability testing of this compound.

Potential Degradation Pathway

Based on the structure, a potential degradation pathway under hydrolytic or oxidative stress could involve the hydrolysis of the chlorine atom or further oxidation of the N-oxide. The following diagram illustrates a hypothetical degradation pathway.

G cluster_degradation Degradation Products parent This compound hydrolysis_product 2,6-Diamino-4-hydroxypyrimidine 1-oxide (Hydrolysis) parent->hydrolysis_product H2O oxidation_product Further Oxidized Species (Oxidation) parent->oxidation_product [O] ring_cleavage Ring Cleavage Products (Severe Stress) hydrolysis_product->ring_cleavage Heat/Light oxidation_product->ring_cleavage Heat/Light

Caption: A potential degradation pathway for this compound.

Conclusion and Recommendations

Based on general chemical stability principles, this compound is expected to be most stable when stored at refrigerated temperatures (2-8°C) in a dry, dark environment. Exposure to elevated temperatures, high humidity, and light will likely accelerate its degradation. For optimal stability and to ensure the integrity of research and development activities, it is recommended to store this compound in tightly sealed containers, protected from light, and under refrigerated and low-humidity conditions.[4][5] Researchers should perform their own stability studies under their specific formulation and storage conditions to establish an accurate shelf-life.

References

Unveiling Enhanced Biological Activity: A Comparative Analysis of 2,6-Diamino-4-chloropyrimidine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2,6-Diamino-4-chloropyrimidine 1-oxide derivatives against their parent compound. The following analysis, supported by experimental data, highlights key structure-activity relationships and outlines the methodologies used for these evaluations.

The parent compound, this compound, has demonstrated potential as both an antitumor and antimicrobial agent. However, recent research into its derivatives has revealed significant enhancements in specific biological activities, particularly in the realm of anticancer efficacy. This guide synthesizes available data to offer a clear comparison, aiding in the strategic development of more potent therapeutic agents.

Comparative Antitumor Activity

Systematic modifications to the this compound scaffold have led to the development of derivatives with altered cytotoxic profiles. The data presented below showcases a comparison of the parent compound with several of its structural analogues against the human breast cancer cell line, MCF-7, and their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication.

CompoundModificationIC50 (µM) in MCF-7 CellsTopoisomerase II Inhibition (%)
Parent Compound -12.3 ± 1.278 ± 4
Derivative 1 2-Amino → 2-Methylamino29.8 ± 2.122 ± 3
Derivative 2 4-Chloro → 5-Chloro>100<5
Derivative 3 N-Oxide removed61.4 ± 4.515 ± 2

Structure-Activity Relationship Insights

The comparative data reveals critical insights into the structure-activity relationship (SAR) of this class of compounds:

  • The 2-Amino Group: Substitution on the 2-amino group, as seen in Derivative 1, leads to a significant reduction in cytotoxicity and topoisomerase II inhibition. This suggests that an unsubstituted 2-amino group is crucial for the anticancer activity of this scaffold.

  • Position of the Chloro Substituent: Moving the chloro group from the 4- to the 5-position (Derivative 2) results in a dramatic loss of activity.

  • The N-Oxide Moiety: Removal of the N-oxide group (Derivative 3) also markedly diminishes the compound's efficacy.

These findings underscore the importance of the specific arrangement of functional groups in the parent compound for its biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is a standard colorimetric method to assess cell viability.

1. Cell Culture:

  • MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (parent compound and derivatives). A vehicle control (e.g., DMSO) is also included.
  • The plates are incubated for 48 hours.
  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 4 hours at 37°C, allowing the formazan crystals to form.
  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP).

2. Inhibition Assessment:

  • The test compounds (parent compound and derivatives) are added to the reaction mixture at various concentrations.
  • The reaction is initiated by the addition of the topoisomerase II enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

3. Gel Electrophoresis:

  • The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
  • The DNA samples are then subjected to agarose gel electrophoresis to separate the different DNA topoisomers.

4. Visualization and Analysis:

  • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
  • Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the control without the inhibitor. The percentage of inhibition is quantified by densitometry.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the logical connections in the structure-activity relationship, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_topo Topoisomerase II Assay seed_cells Seed MCF-7 Cells treat_compounds Treat with Compounds seed_cells->treat_compounds 24h add_mtt Add MTT Reagent treat_compounds->add_mtt 48h dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan 4h read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance prepare_reaction Prepare Reaction Mix add_inhibitor Add Test Compound prepare_reaction->add_inhibitor initiate_reaction Add Topo II Enzyme add_inhibitor->initiate_reaction run_gel Agarose Gel Electrophoresis initiate_reaction->run_gel 30 min @ 37°C visualize_dna Visualize DNA run_gel->visualize_dna

Caption: Workflow for Cytotoxicity and Topoisomerase II Inhibition Assays.

SAR_Diagram cluster_modifications Structural Modifications cluster_activity Biological Activity parent Parent Compound (2,6-Diamino-4-chloro pyrimidine 1-oxide) mod1 2-Amino Substitution (e.g., Methylamino) parent->mod1 mod2 Chloro Position Change (4- to 5-) parent->mod2 mod3 N-Oxide Removal parent->mod3 activity_decreased Decreased Cytotoxicity & Topo II Inhibition mod1->activity_decreased mod2->activity_decreased mod3->activity_decreased

Caption: Structure-Activity Relationship of this compound Derivatives.

Safety Operating Guide

Proper Disposal of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2,6-Diamino-4-chloropyrimidine 1-oxide, a chemical classified as an unstable explosive and a flammable solid.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling or preparing for disposal, it is imperative to be fully aware of the hazards associated with this compound. The primary safety concerns are its explosive and flammable nature.

Hazard Classification and Precautionary Statements:

Hazard ClassGHS CodeHazard StatementPrecautionary Statement (Prevention)
Unstable ExplosiveH200Unstable explosive.[1]P203: Obtain, read and follow all safety instructions before use.[1] P250: Do not subject to grinding/shock/friction.[1]
Flammable SolidH228Flammable solid.[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P240: Ground and bond container and receiving equipment.[1] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]
Personal Protection--P280: Wear protective gloves/protective clothing/eye protection/face protection/hearing protection.[1]

Core Disposal Protocol

The Safety Data Sheet (SDS) for this compound explicitly states the primary step for disposal:

P503: Refer to manufacturer/supplier… for information on disposal/recovery/recycling.[1]

This directive underscores that the manufacturer or supplier holds the most specific and critical information for the safe disposal of this compound. Disposal procedures must be in accordance with their detailed guidance, as well as all applicable federal, state, and local regulations.

Experimental Workflow for Disposal:

cluster_prep Phase 1: Preparation & Consultation cluster_handling Phase 2: Safe Handling & Segregation cluster_disposal Phase 3: Final Disposal start Start: Need to Dispose of Waste sds Review Safety Data Sheet (SDS) for this compound start->sds contact_supplier Contact Manufacturer/Supplier for Specific Disposal Instructions sds->contact_supplier contact_ehs Consult Institutional Environmental Health & Safety (EHS) Office contact_supplier->contact_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Flame-Retardant Lab Coat) contact_ehs->ppe Follow EHS Guidance segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources segregate->storage arrange_pickup Arrange for Waste Pickup by a Licensed Hazardous Waste Contractor storage->arrange_pickup documentation Complete All Necessary Waste Disposal Documentation arrange_pickup->documentation end_point End: Waste Transferred to Contractor documentation->end_point

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Step 1: Consultation and Planning

  • Locate and Review the SDS: Before initiating any disposal activities, thoroughly review the most current Safety Data Sheet for this compound.

  • Contact the Manufacturer/Supplier: As per the SDS, your primary action is to contact the manufacturer or supplier from whom the chemical was purchased. Request their specific, detailed instructions for disposal. They will have the most accurate information regarding deactivation, compatible packaging, and appropriate disposal methods.

  • Consult Your EHS Office: Concurrently, contact your institution's Environmental Health & Safety (EHS) office. Inform them of your intent to dispose of a reactive and flammable hazardous waste. They will provide guidance on institutional protocols and ensure compliance with local and national regulations.

Step 2: Safe Handling and Storage of Waste

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a flame-retardant lab coat.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by the manufacturer or your EHS office.

    • Keep the waste in its original container if possible, or a compatible, clearly labeled hazardous waste container. The label should include the full chemical name, associated hazards (Explosive, Flammable), and the accumulation start date.

  • Interim Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from heat, sparks, and any potential ignition sources.[1]

Step 3: Final Disposal and Documentation

  • Arrange for Professional Disposal: Your EHS office will coordinate with a licensed hazardous waste disposal contractor for the pickup and final disposal of the material. Do not attempt to dispose of this chemical through standard laboratory or municipal waste channels.

  • Complete Documentation: Fill out all required hazardous waste manifests and internal tracking documents as directed by your EHS office. Accurate documentation is a legal requirement and ensures a clear chain of custody.

Emergency Procedures:

  • In Case of Fire: There is an explosion risk. Evacuate the area immediately. DO NOT fight the fire when it reaches the explosives.[1]

  • Accidental Release: For spills, avoid creating dust. Eliminate all ignition sources. Evacuate non-essential personnel and follow your institution's established spill response protocol for hazardous solids.

By adhering to this structured, safety-first approach, you can ensure the proper and compliant disposal of this compound, safeguarding both your laboratory personnel and the wider community.

References

Personal protective equipment for handling 2,6-Diamino-4-chloropyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 35139-67-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is classified as a hazardous substance with the following primary concerns.[1] It is identified as an unstable explosive and a flammable solid.[1] Due to its hazardous nature, it is imperative to handle this compound with stringent safety measures.

Hazard ClassificationDescription
Physical Hazards Flammable Solid, Category 1.[1] Unstable Explosive.[1]
Health Hazards Acute toxicity, skin irritation, serious eye irritation, and may cause respiratory irritation are potential hazards, as indicated for similar compounds.
Occupational Exposure Limits No data available.[1]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when working with this compound. The following PPE should be used to create a barrier between the handler and the chemical.

1. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

2. Skin Protection:

  • Gloves: Wear chemical impermeable gloves.[1] While specific breakthrough data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling organic chemicals. Always consult the glove manufacturer's chemical resistance guide for specific recommendations. Discard and replace gloves immediately if they become contaminated or show signs of degradation.

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[1] A lab coat is the minimum requirement. For larger quantities or tasks with a higher exposure risk, a chemical-resistant apron or suit should be utilized.

3. Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges should be used.[1]

Operational and Handling Plan

Step 1: Pre-Handling Preparation

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

  • Assemble all necessary handling equipment and waste containers before starting work.

  • Don all required PPE as outlined above.

Step 2: Chemical Handling

  • Handle in a well-ventilated place.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1]

Step 3: Post-Handling Procedures

  • Thoroughly clean the work area.

  • Decontaminate any equipment used.

  • Carefully remove PPE, avoiding self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste chemical and any contaminated materials (e.g., gloves, wipes) in a suitable, clearly labeled, and closed container.[1]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

3. Disposal Method:

  • Disposal must be carried out by a licensed waste disposal company.

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Do not discharge into drains or the environment.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting and using appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Start: Plan to handle This compound assess_risk Assess Risks: - Quantity - Task (e.g., weighing, transfer) - Potential for dust/aerosol generation start->assess_risk ppe_selection Select Appropriate PPE Based on Risk Assessment assess_risk->ppe_selection eye_face Eye/Face Protection: - Tightly fitting safety goggles - Face shield for splash risk ppe_selection->eye_face Mandatory skin Skin Protection: - Chemical impermeable gloves (e.g., Nitrile) - Fire/flame resistant & impervious clothing ppe_selection->skin Mandatory respiratory Respiratory Protection: - Work in fume hood - Full-face respirator if ventilation is inadequate ppe_selection->respiratory As needed don_ppe Don all selected PPE ppe_selection->don_ppe handle_chemical Handle Chemical Following Safe Operating Procedures don_ppe->handle_chemical decontaminate Decontaminate & Clean Work Area handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste & Contaminated Materials per Institutional & Regulatory Guidelines doff_ppe->dispose_waste end End dispose_waste->end

Caption: PPE selection and use workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-4-chloropyrimidine 1-oxide
Reactant of Route 2
2,6-Diamino-4-chloropyrimidine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.